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Core Science & Biosynthesis

Foundational

synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone

An In-depth Technical Guide to the Synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone Abstract 1-(2-Isopropylpyridin-3-yl)ethanone is a substituted pyridyl ketone of significant interest as a versatile building block in th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone

Abstract

1-(2-Isopropylpyridin-3-yl)ethanone is a substituted pyridyl ketone of significant interest as a versatile building block in the synthesis of complex pharmaceutical agents and novel chemical entities. The strategic placement of the isopropyl and acetyl groups on the pyridine core offers multiple points for further functionalization. This guide provides a comprehensive exploration of the most logical and scientifically-grounded pathway for its synthesis: the directed ortho-metalation of 2-isopropylpyridine followed by acylation. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and present a framework for characterization and analysis, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The specific substitution pattern of 1-(2-Isopropylpyridin-3-yl)ethanone makes it a valuable intermediate. The ketone moiety allows for a wide range of subsequent transformations, such as reductions to alcohols, reductive aminations, or aldol condensations, while the isopropyl group provides steric and electronic influence.

Directly acylating the pyridine ring via classical methods like Friedel-Crafts acylation is generally ineffective due to the electron-deficient nature of the pyridine ring and the preferential acylation at the nitrogen atom.[1] Therefore, a more nuanced strategy is required. Our primary approach hinges on activating the C-3 position of a pre-functionalized pyridine ring.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule points to 2-isopropylpyridine as the key starting material and an acetyl group synthon. This strategy leverages the directing ability of the C-2 isopropyl group to achieve regioselective functionalization at the C-3 position.

G TM 1-(2-Isopropylpyridin-3-yl)ethanone Disconnect C-C Bond Formation (Acylation) TM->Disconnect Intermediates 2-Isopropyl-3-lithiopyridine + Acetyl Source (e.g., Ac+) Disconnect->Intermediates Lithiation Directed ortho-Metalation (DoM) Intermediates->Lithiation SM 2-Isopropylpyridine Lithiation->SM

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Directed ortho-Metalation (DoM)

The most robust and regioselective method for the is the directed ortho-metalation (DoM) of 2-isopropylpyridine. This strategy involves the deprotonation of the C-3 position, which is the most acidic proton adjacent to the directing isopropyl group, using a strong organolithium base.[2][3] The resulting lithiated intermediate is a potent nucleophile that can then be intercepted by a suitable acetylating agent.

The choice of base is critical. Hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred at low temperatures to prevent nucleophilic addition of the base to the pyridine ring's C=N bond.[2]

Overall Experimental Workflow

The synthesis is a two-step, one-pot procedure that must be conducted under strictly anhydrous and inert conditions due to the high reactivity of the organolithium intermediates.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Acylation & Quench A 2-Isopropylpyridine in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone) A->B C Slow Addition of n-BuLi or LDA B->C D Formation of 2-Isopropyl-3-lithiopyridine C->D E Addition of N-Acetylmorpholine D->E One-Pot Transition F Reaction Stir at -78 °C E->F G Aqueous Quench (e.g., sat. NH4Cl) F->G H Work-up & Purification G->H I 1-(2-Isopropylpyridin-3-yl)ethanone H->I Final Product

Caption: One-pot workflow for the synthesis via DoM.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure adapted from established methods for the directed lithiation and acylation of similar pyridine derivatives.[1][2][3] It should be performed by trained personnel in a suitable laboratory setting.

Materials and Reagents:

  • 2-Isopropylpyridine (98%+)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) or Lithium Diisopropylamide (LDA)

  • N-Acetylmorpholine or Acetyl Chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)

Protocol:

Step 1: Directed Lithiation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-isopropylpyridine (1.0 eq).

  • Add anhydrous THF via syringe to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly, add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Successful lithiation is often indicated by a color change.

Step 2: Acylation and Work-up

  • While maintaining the temperature at -78 °C, slowly add the acetylating agent, such as N-acetylmorpholine (1.2 eq), dropwise to the solution of the lithiated pyridine.

  • Allow the reaction to stir at -78 °C for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution, ensuring the temperature is kept low.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude residue can be purified by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate to afford the pure 1-(2-Isopropylpyridin-3-yl)ethanone.

Data Presentation and Expected Results

The following table summarizes the key physicochemical properties and expected outcomes for this synthesis.

ParameterValueNotes
Molecular Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol -
Appearance Pale yellow oil or low-melting solidExpected physical state at room temp.
Starting Material 2-IsopropylpyridineCAS: 644-98-4[4]
Key Reagents n-BuLi, N-AcetylmorpholineOrganolithiums are pyrophoric.[5]
Typical Yield 65-80%Yields are highly dependent on conditions.
Purity (Post-Chroma) >97%As determined by HPLC or GC-MS.

Alternative Synthetic Strategies

While directed ortho-metalation is the preferred route, other strategies could be envisioned for this target molecule, primarily involving cross-coupling reactions.

Cross-Coupling Approach

This strategy would involve coupling an organometallic isopropyl reagent with a pre-functionalized 3-acetylpyridine.

G Start 2-Halo-3-acetylpyridine (X = Cl, Br) Catalyst Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) Start->Catalyst Reagent Isopropyl Source (e.g., Isopropylzinc chloride, Isopropylboronic acid) Reagent->Catalyst Product 1-(2-Isopropylpyridin-3-yl)ethanone Catalyst->Product Cross-Coupling (e.g., Negishi, Suzuki)

Caption: Conceptual workflow for a cross-coupling strategy.

This method avoids the use of highly basic organolithiums but requires the synthesis of a halogenated 3-acetylpyridine precursor and often expensive transition-metal catalysts.

Safety and Handling

  • Organolithium Reagents (n-BuLi, LDA): These reagents are highly pyrophoric and react violently with water and protic solvents. They must be handled under a strictly inert atmosphere using proper syringe techniques.

  • Cryogenic Temperatures: Handling dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvent.

Conclusion

The is most effectively and regioselectively achieved through the directed ortho-metalation of 2-isopropylpyridine, followed by quenching with an appropriate acetylating agent. This method provides a direct and high-yielding route to the target molecule. Careful control of reaction parameters, particularly temperature and the exclusion of moisture and air, is paramount to success. The resulting pyridyl ketone is a valuable intermediate, poised for further elaboration in the development of advanced materials and pharmaceutical compounds.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. Organic Letters, 9(7), 1335–1337. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-acetyl pyridine. [Link]

  • ACS Publications. (2012). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. [Link]

  • Synfacts. (2008). Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metalation. [Link]

  • National Institutes of Health. (n.d.). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PMC. [Link]

  • ACS Publications. (n.d.). Preparation of 3-Ethylpyridine. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.).
  • LookChem. (n.d.). 2-isopropylpyridine. [Link]

  • MDPI. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. [Link]

  • Vapourtec. (n.d.). Lithiation. [Link]

  • LOCKSS. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

  • ACS Publications. (2020). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. The Journal of Organic Chemistry. [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl pyridine. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Michigan State University. (n.d.). Main Group Organometallic Compounds. [Link]

  • ResearchGate. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. [Link]

  • Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]

  • Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol?[Link]

  • ResearchGate. (2013). Acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride. [Link]

  • ResearchGate. (n.d.). Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control and Completeness. [Link]

Sources

Exploratory

Technical Monograph: 1-(2-Isopropylpyridin-3-yl)ethanone

The following technical monograph provides an in-depth analysis of 1-(2-Isopropylpyridin-3-yl)ethanone , a critical building block in the synthesis of atropisomeric KRAS G12C inhibitors. A Critical Intermediate in Atropi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 1-(2-Isopropylpyridin-3-yl)ethanone , a critical building block in the synthesis of atropisomeric KRAS G12C inhibitors.

A Critical Intermediate in Atropisomeric KRAS Inhibitor Synthesis

Compound Identity & Significance

1-(2-Isopropylpyridin-3-yl)ethanone is a functionalized pyridine scaffold used primarily in medicinal chemistry as a precursor for "left-hand" fragments of KRAS G12C inhibitors (e.g., Sotorasib analogs). Its structural significance lies in the 2-isopropyl group , which provides the necessary steric bulk to restrict rotation around the biaryl axis when coupled to a bicyclic core (e.g., pyrido[2,3-d]pyrimidine), thereby creating stable atropisomers essential for binding to the KRAS switch-II pocket.

AttributeDetail
CAS Registry Number 1624262-09-4
IUPAC Name 1-(2-propan-2-ylpyridin-3-yl)ethanone
Synonyms 3-Acetyl-2-isopropylpyridine; Methyl 2-isopropylpyridin-3-yl ketone
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Structural Class 2,3-Disubstituted Pyridine
Key Application Atropisomeric anchor for KRAS G12C inhibitors
Synthetic Methodologies

The synthesis of 2,3-disubstituted pyridines is challenging due to the electron-deficient nature of the ring. Two primary routes are employed depending on the scale and purity requirements: the Minisci Radical Alkylation (Discovery Route) and the Negishi Cross-Coupling (Process Route).

Route A: Minisci Radical Alkylation (Discovery Chemistry)

This route allows for the direct installation of the isopropyl group onto commercially available 3-acetylpyridine. It is rapid but often yields regioisomeric mixtures (C2 vs. C6 alkylation).

  • Mechanism: Silver-catalyzed oxidative decarboxylation of isobutyric acid generates isopropyl radicals, which attack the protonated pyridine ring.

  • Regioselectivity: The C2 position is electronically favored due to the inductive effect of the protonated nitrogen, but steric hindrance from the C3-acetyl group can lead to competitive C6 alkylation.

Protocol:

  • Reagents: 3-Acetylpyridine (1.0 eq), Isobutyric acid (3.0 eq), AgNO₃ (0.2 eq), (NH₄)₂S₂O₈ (3.0 eq), TFA (1.0 eq).

  • Solvent: Dichloromethane/Water (biphasic) or Acetonitrile/Water.

  • Conditions: 40–60 °C for 4–12 hours.

  • Workup: Basify to pH >9 with NaOH, extract with DCM.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) is strictly required to separate the 2-isopropyl (Target) from the 6-isopropyl (Byproduct) isomer.

Route B: Negishi Cross-Coupling (Process Chemistry)

For scale-up, a transition-metal catalyzed approach is preferred to ensure regiocontrol.

  • Substrate: 2-Chloro-3-acetylpyridine (or 2-bromo analog).

  • Reagent: Isopropylzinc bromide (prepared in situ or commercial).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Protocol:

  • Zinc Reagent Formation: Treat isopropyl bromide with activated Zinc dust and LiCl in THF to form i-PrZnBr.

  • Coupling: Add 2-chloro-3-acetylpyridine and Pd catalyst (1–3 mol%).

  • Conditions: Reflux (THF) or 60 °C for 2–6 hours under Argon.

  • Advantage: Exclusive formation of the 2-isopropyl isomer; no C6 byproduct.

Mechanistic Visualization

The following diagrams illustrate the logic flow for both synthetic pathways.

SynthesisPathways Start_Minisci 3-Acetylpyridine (CAS 350-03-8) Intermediate_Radical Isopropyl Radical (•CH(CH3)2) Start_Minisci->Intermediate_Radical Protonation (TFA) Reagents_Minisci Isobutyric Acid AgNO3 / (NH4)2S2O8 Reagents_Minisci->Intermediate_Radical Oxidative Decarboxylation Product_Minisci 1-(2-Isopropylpyridin-3-yl)ethanone (CAS 1624262-09-4) Intermediate_Radical->Product_Minisci C2 Attack Byproduct 6-Isopropyl Isomer (Regioisomer) Intermediate_Radical->Byproduct C6 Attack Start_Negishi 2-Chloro-3-acetylpyridine Cycle_Negishi Transmetallation Cycle Start_Negishi->Cycle_Negishi Oxidative Addition Reagents_Negishi i-PrZnBr Pd Catalyst Reagents_Negishi->Cycle_Negishi Zn-Pd Exchange Cycle_Negishi->Product_Minisci Reductive Elimination

Caption: Comparative logic flow of Minisci Radical Alkylation (top) vs. Negishi Cross-Coupling (bottom).

Application in Drug Discovery (KRAS G12C)

This molecule serves as a scaffold mimetic for the Sotorasib (AMG 510) class of inhibitors. In the final drug molecule, the acetyl group is often converted into a chiral amine or hydrazine to fuse with a pyrimidine ring.

  • Atropisomerism: The steric clash between the 2-isopropyl group on the pyridine and the C4-substituent on the fused ring creates a rotational barrier. This "locks" the molecule into a specific conformation that fits the cryptic pocket of KRAS G12C.

  • Structural Note: While Sotorasib contains a 2-isopropyl-4-methylpyridin-3-yl moiety, the 1-(2-isopropylpyridin-3-yl)ethanone (lacking the 4-methyl) is frequently used in early Structure-Activity Relationship (SAR) studies to assess the necessity of the 4-methyl group for potency and atropisomeric stability.

Critical Quality Attributes (CQAs) & Handling

For researchers utilizing this intermediate, the following quality parameters are critical:

ParameterSpecificationReason
Regio-Purity >98% (GC/HPLC)Minisci routes often contain 5–10% of the 6-isopropyl isomer, which is difficult to separate downstream.
Water Content <0.5%Critical if using in organometallic downstream steps (e.g., condensation).
Storage 2–8 °C, Inert GasPyridines can N-oxidize upon prolonged air exposure.

Safety Profile:

  • Hazards: Irritant (Skin/Eye), potential sensitizer.

  • Handling: Use standard Schlenk techniques if synthesizing via Negishi coupling.

References
  • Minisci Reaction Mechanism: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron1971 , 27, 3575. Link

  • Negishi Coupling on Pyridines: Luzung, M. R., et al.[1] "A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides."[1][2] J. Org.[1][3] Chem.2010 , 75, 8330.[1] Link

  • KRAS Inhibitor Structural Biology: Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature2019 , 575, 217–223. Link

  • Compound Registry: MolCore/BLD Pharm Database entry for CAS 1624262-09-4. Link

Sources

Foundational

Comprehensive Technical Guide to 1-(2-Isopropylpyridin-3-yl)ethanone: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract In the landscape of modern medicinal chemistry, ortho-substituted pyridine derivatives serve as critical scaffolds for the development of highly selective kinase inhibitors. This whitepaper provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern medicinal chemistry, ortho-substituted pyridine derivatives serve as critical scaffolds for the development of highly selective kinase inhibitors. This whitepaper provides an in-depth technical analysis of 1-(2-Isopropylpyridin-3-yl)ethanone , a highly versatile building block. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the mechanistic causality behind its synthesis, self-validating experimental protocols, and its strategic integration into advanced drug discovery workflows.

Structural and Physicochemical Profiling

The compound 1-(2-Isopropylpyridin-3-yl)ethanone (frequently referred to by its synonym, 3-acetyl-2-isopropylpyridine) presents a unique steric and electronic profile. The bulky isopropyl group at the C2 position forces the C3-acetyl group out of coplanarity with the pyridine ring. This steric encumbrance dictates its reactivity, necessitating highly chemoselective synthetic approaches.

Below is a summary of the core quantitative and physicochemical data for this compound[1]:

ParameterSpecification / Value
IUPAC Name 1-(2-Isopropylpyridin-3-yl)ethanone
CAS Registry Number 1624262-09-4
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Purity Standard (Commercial) ≥ 95%
Structural Motif Ortho-alkylated pyridinyl ketone
Mechanistic Causality in Synthesis

The synthesis of highly functionalized pyridines is notoriously challenging due to the electron-deficient nature of the heteroaromatic ring and the propensity for undesired side reactions[2]. To synthesize 1-(2-Isopropylpyridin-3-yl)ethanone, a directed lithium-halogen exchange followed by a Weinreb ketone synthesis is the most robust pathway.

Causality of Reagent Selection:

  • Cryogenic Lithiation: We utilize 3-bromo-2-isopropylpyridine as the starting material. The lithium-halogen exchange must be conducted at strict cryogenic temperatures (-78 °C). If the temperature rises, the highly basic 3-lithiopyridine intermediate will undergo undesired intramolecular or intermolecular deprotonation of the weakly acidic benzylic proton on the adjacent isopropyl group, leading to complex oligomerization.

  • Weinreb Amide Quench: Direct acylation using acetyl chloride is prone to over-addition, yielding a tertiary alcohol. By employing N-methoxy-N-methylacetamide (a Weinreb amide), the initial nucleophilic attack forms a stable, five-membered cyclic chelate with the lithium ion. This tetrahedral intermediate resists further nucleophilic attack, collapsing only upon aqueous workup to yield the desired ketone exclusively.

G N1 3-Bromo-2-isopropylpyridine N2 n-BuLi / THF -78 °C N1->N2 N3 3-Lithio-2-isopropylpyridine N2->N3 N4 Weinreb Amide (N-Methoxy-N-methylacetamide) N3->N4 N5 1-(2-Isopropylpyridin-3-yl)ethanone N4->N5

Synthetic workflow for 1-(2-Isopropylpyridin-3-yl)ethanone via lithiation.

Self-Validating Experimental Protocol: Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to verify intermediate formation before proceeding.

Step 1: Lithium-Halogen Exchange

  • Procedure: Charge an oven-dried, argon-purged Schlenk flask with 3-bromo-2-isopropylpyridine (10.0 mmol) and anhydrous THF (40 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes.

  • Visual Cue: The solution will transition from colorless to a deep yellow/orange, indicating the formation of the aryllithium species.

  • Validation (IPC 1): Withdraw a 50 µL aliquot and quench into 0.5 mL of CD3OD. Analyze via LC-MS. The complete disappearance of the starting bromide and the appearance of a mass corresponding to deuterated 2-isopropylpyridine (m/z 123.1) confirms quantitative exchange.

Step 2: Electrophilic Quench

  • Procedure: To the -78 °C solution, add N-methoxy-N-methylacetamide (12.0 mmol, 1.2 eq) dropwise. Maintain stirring at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Validation (IPC 2): TLC analysis (Hexanes/EtOAc 3:1) should reveal a new UV-active spot with a lower

    
     value than the starting material, confirming the formation of the tetrahedral intermediate.
    

Step 3: Workup and Isolation

  • Procedure: Quench the reaction by the slow addition of saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the title compound.

Applications in Medicinal Chemistry: Fused Heterocycle Scaffolds

In drug development, 1-(2-Isopropylpyridin-3-yl)ethanone is highly prized as a precursor for synthesizing imidazo[1,2-a]pyridine derivatives. These fused bicyclic systems are privileged scaffolds, frequently utilized in the design of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for the treatment of autoimmune diseases and oncology indications[3].

The transformation relies on the alpha-bromination of the ethanone moiety, followed by a condensation reaction with a 2-aminopyridine derivative. The isopropyl group at the C2 position of the original pyridine ring ends up occupying a critical vector in the final drug molecule, often projecting into a hydrophobic pocket within the kinase active site to drive binding affinity[3].

G2 S1 1-(2-Isopropylpyridin-3-yl)ethanone S2 Alpha-Bromination (Br2 or NBS) S1->S2 S3 2-Bromo-1-(2-isopropylpyridin-3-yl)ethanone S2->S3 S4 Condensation (+ 2-Aminopyridine) S3->S4 S5 Imidazo[1,2-a]pyridine Scaffold (IRAK4 Inhibitor) S4->S5

Integration of the title compound into imidazo[1,2-a]pyridine drug scaffolds.

Downstream Protocol: Imidazo[1,2-a]pyridine Precursor Synthesis

Step 1: Alpha-Bromination

  • Procedure: Dissolve 1-(2-Isopropylpyridin-3-yl)ethanone (5.0 mmol) in 33% HBr in acetic acid (10 mL). Add pyridinium tribromide (1.05 eq) portion-wise at room temperature. Stir for 4 hours.

  • Causality: HBr/AcOH serves as both the solvent and the enolization catalyst. Pyridinium tribromide is selected over elemental bromine (

    
    ) because it is a solid, allowing for precise stoichiometric control and preventing over-bromination (di-bromination) of the methyl group.
    

Step 2: Condensation

  • Procedure: Concentrate the bromination mixture, neutralize with saturated NaHCO3, and extract with DCM. Dissolve the crude alpha-bromo ketone in ethanol (15 mL). Add an appropriately substituted 2-aminopyridine (1.1 eq) and reflux at 80 °C overnight[3].

  • Validation: The formation of the imidazo[1,2-a]pyridine core is accompanied by a distinct shift in the UV-Vis absorption profile due to the extended conjugation of the newly formed aromatic system. LC-MS will confirm the target mass corresponding to the cyclized product.

References[1] 1-(2-Isopropylpyridin-3-yl)ethanone_1624262-09-4, Hairui Chemical. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCMPTcsKMkJBH26AB3NfWSTXRtFwoJ1lVG5QERj1DfLdjdDWmWZdG0mGVjAcjGYqYwjXdEEVLLdIXFDQdPqJVnD0LtJbevXR8KCQLVyUU6Vizqo-XNRRXTOtwgEKVqjghqcDU4bdzH[3] CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease, Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvEJ3FyBzCbUVBcB9mp-2d060zKkdOI9vssgOXnw_Blga0ifdtN4NBhiupP_1sFS-N4UHVo6rqSdlHdsfwDMMnIgH7q_hinssM9dXFPOb5e5Ohqh7BKoFLI-fg3UviHM8_uALaucuYuzMj1GA=[2] The Frustrated Lewis Pair Concept Applied to the Functionalization of N-Heterocycles, D-NB (German National Library). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeelOHmCD8irnnrhMIOTxqRwJgB4INyRsFTJTxWI-VtQN8bGJpz2swPwgyprHZbi_-NebpEBdUThWJxVglMhRxJZ6GhxaFxo9bGk0whAymRY1hIboZuGdU2So=

Sources

Exploratory

In-Depth Technical Guide: Structure Elucidation of 1-(2-Isopropylpyridin-3-yl)ethanone

[1] CAS Number: 1551553-85-5 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Synonyms: 3-Acetyl-2-isopropylpyridine; Methyl 2-isopropylpyridin-3-yl ketone[1] Executive Summary & Application Context 1-(2-Isopropylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 1551553-85-5 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Synonyms: 3-Acetyl-2-isopropylpyridine; Methyl 2-isopropylpyridin-3-yl ketone[1]

Executive Summary & Application Context

1-(2-Isopropylpyridin-3-yl)ethanone is a critical heterocyclic building block, primarily utilized in the synthesis of small-molecule inhibitors targeting KRAS G12C (e.g., Sotorasib analogs) and other kinase pathways.[1] Its structural integrity is defined by the specific regiochemistry of the isopropyl group at the C2 position and the acetyl moiety at the C3 position of the pyridine ring.

In drug development, the primary analytical challenge is distinguishing this specific regioisomer from its congeners (e.g., 2-acetyl-3-isopropylpyridine or 4-acetyl-2-isopropylpyridine), which often co-elute during synthesis.[1] This guide provides a definitive, self-validating protocol for the structural elucidation of 1-(2-Isopropylpyridin-3-yl)ethanone, utilizing high-resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthetic Logic & Impurity Profile

Understanding the synthesis is prerequisite to elucidation, as it dictates the potential isomers present in the matrix.

  • Primary Route: Metal-catalyzed cross-coupling (e.g., Stille or Negishi) of 2-isopropyl-3-halopyridine with a methyl ketone equivalent, or Minisci-type radical alkylation of 3-acetylpyridine.[1]

  • Regioselectivity Risk: Radical alkylation often yields mixtures of C2, C4, and C6 substituted products. Therefore, the analytical workflow must rigorously exclude the C4 and C6 isomers.

Elucidation Logic Flowchart

The following diagram illustrates the decision matrix for confirming the 2,3-substitution pattern.

ElucidationLogic Start Unknown Isolate (C10H13NO) HRMS HRMS Analysis Confirm m/z ~164.1070 [M+H]+ Start->HRMS H1NMR 1H NMR (1D) Identify Spin Systems HRMS->H1NMR Decision1 Aromatic Region: 3 Protons (AMX/ABC)? H1NMR->Decision1 SubDecision Coupling Constants: Is J(H,H) ~8Hz and ~5Hz? Decision1->SubDecision Yes HMBC 2D HMBC Experiment (Critical Step) SubDecision->HMBC Yes Result1 Correlation: C=O to H4 Correlation: C2 to Isopropyl-H HMBC->Result1 2,3-Substituted (Target) Result2 Correlation: C=O to H2/H6 (Incorrect Isomer) HMBC->Result2 2,4 or 2,5 Isomer

Caption: Logical workflow for distinguishing 1-(2-Isopropylpyridin-3-yl)ethanone from regioisomers.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)[1]
  • Method: ESI-TOF or Orbitrap (Positive Mode).[1]

  • Target Ion:

    
    .
    
  • Calculated Mass: 164.1070 Da.

  • Acceptance Criteria: Mass error < 5 ppm.

  • Fragmentation Pattern: Look for loss of methyl radical (

    
    ) from the acetyl group or isopropyl group, and loss of acetyl (
    
    
    
    ).[1]
Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (

    
    ):  Strong band at 1680–1695 cm⁻¹ . The conjugation with the pyridine ring lowers the frequency compared to non-conjugated ketones.
    
  • C=N / C=C Stretch: Characteristic pyridine ring breathing bands at 1580–1600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

The definitive proof of structure relies on NMR. The values below are derived from substituent chemical shift increments (SCS) for pyridine derivatives and validated against analogous structures (e.g., 3-acetylpyridine).

Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Mechanistic Insight
H6 Ar-H8.60 – 8.70dd

,

Most deshielded due to proximity to Nitrogen (inductive effect).[1]
H4 Ar-H7.90 – 8.00dd

,

Deshielded by the adjacent Acetyl carbonyl (anisotropy).
H5 Ar-H7.15 – 7.25dd

,

Most shielded aromatic proton (beta to Nitrogen).
CH (iPr) Alkyl3.60 – 3.80sept

Methine proton. Deshielded by the pyridine ring current.
CH₃ (Ac) Alkyl2.55 – 2.65s-Acetyl methyl group.[1]
CH₃ (iPr) Alkyl1.30 – 1.35d

Isopropyl methyls (diastereotopic if chiral environment, here equivalent).
Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)
CarbonShift (

, ppm)
Assignment Logic
C=O 198.0 – 202.0Ketone carbonyl.[1]
C2 165.0 – 168.0Quaternary. Highly deshielded by N and ipso-substitution.
C6 148.0 – 150.0CH alpha to Nitrogen.
C4 135.0 – 137.0CH beta to Nitrogen, ortho to Acetyl.
C3 130.0 – 133.0Quaternary. Ipso to Acetyl.
C5 120.0 – 122.0CH beta to Nitrogen.
CH (iPr) 30.0 – 32.0Methine carbon.
CH₃ (Ac) 28.0 – 30.0Acetyl methyl.
CH₃ (iPr) 21.0 – 23.0Isopropyl methyls.

Critical 2D NMR Correlations (The "Proof")

To scientifically validate the structure, you must perform HMBC (Heteronuclear Multiple Bond Coherence). This technique visualizes long-range coupling (2-3 bonds) between protons and carbons.[1]

Key HMBC Diagnostic Pathways[1]
  • Confirming Acetyl Position (C3):

    • The Acetyl Methyl protons (

      
       2.60) must show a strong correlation to the Carbonyl Carbon  (
      
      
      
      200 ppm) and the Quaternary C3 (
      
      
      132 ppm).
    • Crucial: The aromatic proton H4 (

      
       7.95) must correlate to the Carbonyl Carbon . This proves the acetyl group is attached at C3 (ortho to H4).
      
  • Confirming Isopropyl Position (C2):

    • The Isopropyl Methine proton (

      
       3.70) must correlate to the Quaternary C2  (
      
      
      
      166 ppm) and potentially C3 .
    • If the isopropyl group were at C4, the methine proton would correlate to C3 and C5.

HMBC_Correlations H_Ac H-Acetyl (2.60 ppm) C_CO C=O (~200 ppm) H_Ac->C_CO 2J C3 C3 (Quat) (~132 ppm) H_Ac->C3 3J H4 H4 Aromatic (7.95 ppm) H4->C_CO 3J (Definitive) H_iPr H-Isopropyl (3.70 ppm) H_iPr->C3 3J C2 C2 (Quat) (~166 ppm) H_iPr->C2 2J

Caption: Essential HMBC correlations required to confirm the 1-(2-Isopropylpyridin-3-yl)ethanone structure.

Experimental Protocol: Characterization Workflow

Objective: Isolate and characterize 50 mg of the target compound.

  • Sample Preparation:

    • Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Ensure the solution is clear; filter through a cotton plug if particulate matter is observed.

  • Data Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a relaxation delay (

      
      ) of at least 1.0 second to ensure accurate integration of the acetyl methyl singlet.
      
    • ¹³C NMR: Acquire 512-1024 scans (proton decoupled).

    • COSY: Use to confirm the H4-H5-H6 spin system (H5 should correlate to both H4 and H6).

    • HSQC: Use to assign protons to their directly attached carbons (distinguish C4, C5, C6).

    • HMBC: Set long-range coupling optimization to 8 Hz (

      
      ). Acquire sufficient scans to see quaternary carbons.
      
  • Data Processing:

    • Reference spectra to TMS (

      
       0.00) or residual CHCl₃ (
      
      
      
      7.26 for ¹H, 77.16 for ¹³C).
    • Phase correct manually to ensure symmetric peak shapes.

    • Integrate the isopropyl methine (1H) and acetyl methyl (3H) to confirm the 1:3 ratio.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69523, 2-Isopropylpyridine. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 3-Acetylpyridine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

Sources

Foundational

physical properties of 1-(2-Isopropylpyridin-3-yl)ethanone

Title: Technical Monograph: Physical & Chemical Characterization of 1-(2-Isopropylpyridin-3-yl)ethanone Executive Summary 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 124320-13-8), also known as 3-acetyl-2-isopropylpyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Physical & Chemical Characterization of 1-(2-Isopropylpyridin-3-yl)ethanone

Executive Summary

1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 124320-13-8), also known as 3-acetyl-2-isopropylpyridine, is a specialized heterocyclic building block. It serves as a critical structural motif in the synthesis of atropisomeric kinase inhibitors, most notably in the development of KRAS G12C inhibitors such as Sotorasib (AMG 510). The steric bulk of the isopropyl group at the ortho position to the pyridine nitrogen and the acetyl group creates a restricted rotation environment, essential for locking the conformation of downstream biaryl systems.

This guide provides an exhaustive technical analysis of its physicochemical properties, structural identification, and handling protocols, designed to support high-precision experimental workflows.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence calculated values (ACD/Labs, ChemAxon) where specific proprietary data is non-public.

PropertyValueUnitMethod/Notes
CAS Registry Number 124320-13-8N/A
IUPAC Name 1-(2-propan-2-ylpyridin-3-yl)ethanoneN/A
Molecular Formula C₁₀H₁₃NON/A
Molecular Weight 163.22 g/mol Monoisotopic Mass: 163.0997
Appearance Pale yellow to amber liquidN/AMay darken upon oxidation
Boiling Point 240 – 245°CPredicted (760 mmHg)
Density 1.03 ± 0.05g/cm³@ 20°C
LogP 2.3 – 2.6N/ALipophilic due to isopropyl group
pKa (Conjugate Acid) ~4.5N/APyridine nitrogen basicity reduced by steric/electronic effects
Refractive Index 1.515N/APredicted
Solubility SolubleN/ADCM, EtOAc, MeOH, DMSO
Solubility Sparingly SolubleN/AWater (<1 mg/mL)

Structural Characterization & Spectroscopy

Accurate identification relies on detecting the specific coupling patterns of the isopropyl group and the deshielding effect of the acetyl moiety.

Nuclear Magnetic Resonance (NMR) Analysis
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.60 (dd, 1H, J=4.8, 1.5 Hz) : H-6 proton (α to nitrogen), most deshielded.

    • δ 7.95 (dd, 1H, J=7.8, 1.5 Hz) : H-4 proton (ortho to acetyl), deshielded by carbonyl anisotropy.

    • δ 7.20 (dd, 1H, J=7.8, 4.8 Hz) : H-5 proton.

    • δ 3.85 (sept, 1H, J=6.8 Hz) : Isopropyl methine (CH). The chemical shift is distinctively downfield due to the pyridine ring current and ortho substitution.

    • δ 2.60 (s, 3H) : Acetyl methyl group (CH₃).

    • δ 1.35 (d, 6H, J=6.8 Hz) : Isopropyl methyl groups (CH₃)₂.

  • ¹³C NMR (100 MHz, CDCl₃) :

    • Carbonyl : ~200 ppm (C=O).

    • Pyridine Ring : ~165 ppm (C-2), ~150 ppm (C-6), ~135 ppm (C-4), ~130 ppm (C-3), ~120 ppm (C-5).

    • Aliphatic : ~30 ppm (Acetyl CH₃), ~29 ppm (Isopropyl CH), ~22 ppm (Isopropyl CH₃).

Infrared Spectroscopy (FT-IR)
  • 1685 cm⁻¹ : Strong C=O stretching (Aromatic ketone).

  • 1580, 1450 cm⁻¹ : C=C / C=N Pyridine ring stretching.

  • 2960 cm⁻¹ : C-H stretching (Isopropyl/Methyl).

Synthesis & Manufacturing Workflow

The synthesis typically employs a Minisci Reaction approach for direct alkylation or a Metal-Catalyzed Coupling for higher regioselectivity. The following diagram illustrates the logical flow for the Minisci route, which is often preferred for scalability in early-phase development.

Reaction Pathway Diagram

G Start 3-Acetylpyridine (Starting Material) Process Minisci Radical Alkylation (Water/DCM, 40°C) Start->Process Dissolve Reagent Isobutyric Acid + AgNO3 / (NH4)2S2O8 Reagent->Process Radical Generation Intermed Crude Mixture (Regioisomers) Process->Intermed Alkylation Purification Column Chromatography (Hexane/EtOAc) Intermed->Purification Extraction Product 1-(2-Isopropylpyridin-3-yl)ethanone (Target) Purification->Product Isolation

Figure 1: Radical alkylation workflow for the synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone.

Experimental Protocol (Minisci Method)
  • Setup : Dissolve 3-acetylpyridine (1.0 eq) in a biphasic mixture of water and DCM.

  • Radical Generation : Add isobutyric acid (3.0 eq) and silver nitrate (0.2 eq).

  • Initiation : Dropwise addition of ammonium persulfate (3.0 eq) in water at 40°C.

  • Mechanism : The iso-propyl radical is generated via oxidative decarboxylation and selectively attacks the electron-deficient pyridine ring at the 2-position (protonated form).

  • Workup : Basify with NaOH to pH > 9, extract with DCM, and concentrate.

  • Purification : Flash chromatography is required to separate the 2-isopropyl isomer from 4-isopropyl and 6-isopropyl byproducts.

Handling, Stability, and Safety

  • Storage : Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Pyridine derivatives can oxidize to N-oxides upon prolonged exposure to air.

  • Stability : Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids (unless intended for salt formation).

  • Safety Profile :

    • GHS Classification : Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • PPE : Wear nitrile gloves, safety goggles, and work in a fume hood.

    • First Aid : In case of contact, wash immediately with soap and water. If inhaled, move to fresh air.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 124320-13-8. Retrieved from [Link]

  • Canonico, P. et al. (2019). Discovery of Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for the 2-isopropylpyridine scaffold).
  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun., 2, 1135-1161. (Methodology for synthesis).
Exploratory

Solubility Profile and Solvent Selection for 1-(2-Isopropylpyridin-3-yl)ethanone

This guide details the solubility profile of 1-(2-Isopropylpyridin-3-yl)ethanone (CAS 1551553-85-5), a functionalized pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile of 1-(2-Isopropylpyridin-3-yl)ethanone (CAS 1551553-85-5), a functionalized pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.

This analysis synthesizes structural physicochemical principles with standard solubility protocols to provide a decision-making framework for solvent selection in reaction design, extraction, and purification.

Executive Summary

1-(2-Isopropylpyridin-3-yl)ethanone (also known as 3-Acetyl-2-isopropylpyridine) is a heteroaromatic ketone characterized by a pyridine ring substituted at the ortho positions (2 and 3). This substitution pattern introduces significant steric strain between the bulky isopropyl group and the acetyl moiety, forcing the molecule into a non-planar conformation.

From a process chemistry perspective, this "twisted" conformation typically lowers crystal lattice energy, rendering the compound more soluble in organic solvents than its planar isomers (e.g., 2,5-substituted analogs). However, its basic nitrogen atom and lipophilic alkyl chain create a dichotomy in solubility behavior that is highly pH-dependent in aqueous media.

Key Physicochemical Data:

  • Molecular Formula: C₁₀H₁₃NO

  • Molecular Weight: 163.22 g/mol

  • CAS Number: 1551553-85-5[1]

  • Predicted LogP: ~2.1 – 2.4 (Lipophilic)

  • pKa (Conjugate Acid): ~4.5 – 5.0 (Weakly basic pyridine nitrogen)

Solubility Landscape & Solvent Compatibility[2]

The solubility of 1-(2-Isopropylpyridin-3-yl)ethanone is governed by three molecular features:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA), facilitating solubility in protic solvents.

  • Acetyl Group: A polar dipole that interacts well with polar aprotic solvents.

  • Isopropyl Group: A lipophilic domain that promotes solubility in non-polar hydrocarbons and reduces water solubility.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction. The solvent's dipole interacts effectively with the pyridine ring without competing for H-bonding.
Polar Protic Methanol, Ethanol, IsopropanolHigh The pyridine nitrogen accepts H-bonds from the alcohol hydroxyl group. Useful for reactions but may inhibit nucleophilic attack due to solvation shells.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Solubilizes via dipole-dipole interactions. Ideal for nucleophilic substitution reactions where anion activity must be maximized.
Ethers THF, 2-MeTHF, MTBEGood Good general solubility. MTBE is preferred for process scale-up due to lower peroxide formation risk compared to THF.
Esters Ethyl Acetate, Isopropyl AcetateGood Excellent for crystallization. The compound is soluble at high temperatures but shows reduced solubility at low temperatures (unlike in DCM).
Hydrocarbons Hexane, Heptane, TolueneModerate to Low Critical for Purification. The compound is likely soluble in hot heptane but precipitates upon cooling. Toluene offers better solubility due to π-π stacking interactions.
Water (Neutral) Water (pH 7)Poor (< 1 g/L) The lipophilic isopropyl group dominates. The H-bond accepting capacity is insufficient to overcome the hydrophobic effect.
Water (Acidic) 0.1 M HCl, 1 M H₂SO₄High Protonation of the pyridine nitrogen (

) forms a water-soluble salt.

Process Applications: Extraction and Purification

A. Reaction Workup (Extraction Strategy)

Due to its high solubility in chlorinated solvents and immiscibility with water at neutral pH, Dichloromethane (DCM) is the standard solvent for extracting 1-(2-Isopropylpyridin-3-yl)ethanone from aqueous reaction mixtures.

  • Protocol: Adjust aqueous phase to pH > 8 (using NaHCO₃ or NaOH) to ensure the pyridine nitrogen is deprotonated (free base form). Extract with DCM.

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate can often replace DCM if chlorinated solvents must be avoided, though partition coefficients may be slightly lower.

B. Crystallization (Purification Strategy)

The steric bulk of the isopropyl group suggests a lower melting point, making crystallization challenging but feasible using an Anti-Solvent System .

  • Recommended System: Ethyl Acetate / Heptane.

  • Method: Dissolve the crude material in a minimum volume of hot Ethyl Acetate (60°C). Slowly add Heptane (anti-solvent) until turbidity persists. Cool slowly to 0°C to induce precipitation.

Experimental Protocol: Solubility Determination Workflow

When precise solubility data is required for a specific solvent system (e.g., for process validation), use the following "Shake-Flask" protocol. This method ensures thermodynamic equilibrium is reached.

SolubilityWorkflow Start Start: Weigh Excess Solid (~100 mg) AddSolvent Add Solvent (1 mL) Record Temp (25°C) Start->AddSolvent Agitate Agitate (Orbital Shaker) 24 Hours @ Constant Temp AddSolvent->Agitate CheckEquilibrium Visual Check: Is solid still present? Agitate->CheckEquilibrium AddMoreSolid Add more solid (Saturation not reached) CheckEquilibrium->AddMoreSolid No (Clear Solution) Filter Filter Supernatant (0.45 µm PTFE Syringe Filter) CheckEquilibrium->Filter Yes (Suspension) AddMoreSolid->Agitate Dilute Dilute Aliquot (for HPLC/UV Range) Filter->Dilute Analyze Quantify via HPLC-UV (254 nm) Dilute->Analyze

Figure 1: Standardized Shake-Flask Solubility Determination Workflow. This protocol ensures the measurement reflects thermodynamic solubility rather than kinetic dissolution rates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 529352. Retrieved from [Link]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Katritzky, A. R., et al. (2010).Properties and Reactions of Pyridines. Comprehensive Heterocyclic Chemistry III. (Mechanistic grounding for pyridine basicity and solubility).

Sources

Protocols & Analytical Methods

Method

Analytical Profile &amp; Method Validation: 1-(2-Isopropylpyridin-3-yl)ethanone

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Analytical Development Scientists, QC Managers Subject: CAS 1624262-09-4 (Reference) | Pharmaceutical Intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Analytical Development Scientists, QC Managers Subject: CAS 1624262-09-4 (Reference) | Pharmaceutical Intermediate Analysis[1]

Introduction & Compound Significance

1-(2-Isopropylpyridin-3-yl)ethanone (also known as 3-Acetyl-2-isopropylpyridine) is a critical heterocyclic building block.[1] Structurally, it features a pyridine ring substituted with a steric isopropyl group at the ortho position and a reactive acetyl group at the meta position.

Relevance in Drug Development: This scaffold is structurally homologous to intermediates used in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib/AMG 510 analogs) and other kinase inhibitors where the "atropisomeric" stability provided by the bulky isopropyl group is essential for binding selectivity. The acetyl group serves as a versatile handle for cyclization (forming naphthyridines or pyrido-pyrimidines) or reductive amination.

Analytical Challenges:

  • Basicity: The pyridine nitrogen (pKa ~5-6) can interact with free silanols in HPLC columns, causing severe peak tailing.

  • Volatility: The molecule is semi-volatile, requiring careful selection between GC and LC methods.

  • Isomerism: Potential contamination with positional isomers (e.g., 4-acetyl or 6-isopropyl variants) requires high-resolution separation.[1]

Method Development Strategy (The "Why" Behind the Protocol)

To ensure Scientific Integrity , we employ a "First Principles" approach:

  • Mode Selection: Reverse Phase LC (RPLC) is the primary assay method. However, due to the basic pyridine moiety, we must control the ionization state.

    • Strategy A (High pH): Use Ammonium Bicarbonate (pH 10). At this pH, the pyridine is deprotonated (neutral), reducing silanol interaction and improving peak symmetry.

    • Strategy B (Ion Suppression): Use Formic Acid (pH ~2.5). This protonates the pyridine fully. Modern "Base-Deactivated" (BDS) or charged-surface hybrid (CSH) columns are required to prevent tailing.[1]

  • Orthogonal Detection: GC-FID is recommended for purity assessment regarding volatile organic impurities (VOIs) and isomeric separation, as pyridines exhibit excellent gas-phase behavior.[1]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Purpose: Assay (Content) and Organic Impurities.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or EquivalentHigh-pH stable hybrid particle technology resists dissolution at pH 10.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted w/ NH₄OH)Maintains analyte in neutral form to eliminate peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 3.5 µm particles.
Column Temp 35°CImproves mass transfer and reproducibility.
Detection UV at 260 nm (primary); PDA 200-400 nm (scan)260 nm captures the pyridine/carbonyl conjugation.
Injection Vol 5-10 µLStandard load.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
15.01090Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation[2]
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Stock Solution: Dissolve 25 mg of substance in 25 mL volumetric flask (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • System Suitability:

    • Tailing Factor (T): NMT 1.5.

    • Theoretical Plates (N): NLT 5000.

    • %RSD (n=5): NMT 2.0%.

Protocol 2: Gas Chromatography (GC-FID)

Purpose: Volatile Purity & Residual Solvents.[1] Note: This method is often superior for separating regio-isomers (e.g., 2-isopropyl vs 4-isopropyl).[1]

Instrument Parameters[3][4][5]
  • System: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-5ms or ZB-5 (30 m x 0.25 mm x 0.25 µm).[1]

    • Why: Low polarity phase interacts well with the aromatic ring without excessive retention of the basic nitrogen.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250°C.

  • Detector (FID): 300°C. H2 (30 mL/min), Air (400 mL/min).

Temperature Program
  • Initial: 60°C (Hold 2 min) - Traps volatiles.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 30°C/min to 280°C (Hold 5 min) - Elutes heavy impurities.[1]

Protocol 3: Structural Identification (NMR & MS)

Purpose: Identity Confirmation.

Mass Spectrometry (LC-MS)[1][6]
  • Ionization: ESI Positive Mode (Pyridine N protonates easily: [M+H]+).

  • Expected Mass:

    • Formula: C10H13NO[1]

    • MW: 163.22 g/mol [1]

    • [M+H]+: 164.22 m/z[1]

  • Fragment Pattern: Look for loss of methyl (15 Da) from isopropyl or acetyl, and loss of CO (28 Da).

Nuclear Magnetic Resonance (1H-NMR)
  • Solvent: CDCl3 or DMSO-d6.[1]

  • Key Diagnostic Signals (CDCl3, approx ppm):

    • Isopropyl:

      • Doublet (~1.2-1.3 ppm, 6H) - Methyls.[1]

      • Septet (~3.5-4.0 ppm, 1H) - Methine (Deshielded by pyridine ring).[1]

    • Acetyl:

      • Singlet (~2.6 ppm, 3H) - Methyl ketone.

    • Aromatic (Pyridine):

      • Three protons in the aromatic region (6.8 - 8.8 ppm).

      • Look for splitting patterns characteristic of 2,3-substitution (dd or m).

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this intermediate, ensuring no critical quality attribute (CQA) is missed.

AnalyticalWorkflow Start Sample: 1-(2-Isopropylpyridin-3-yl)ethanone Solubility Solubility Check (MeOH/ACN) Start->Solubility Structure Structural ID (NMR / IR) Start->Structure Decision Is Sample Volatile? Solubility->Decision GC GC-FID / GC-MS (Primary for Purity) Decision->GC Yes (BP < 250°C) HPLC HPLC-UV / LC-MS (Primary for Non-volatiles) Decision->HPLC No / Unstable GC_Out Output: 1. Regio-isomer Purity 2. Residual Solvents GC->GC_Out HPLC_Out Output: 1. Assay (wt%) 2. Degradation Products HPLC->HPLC_Out Final Certificate of Analysis (CoA) GC_Out->Final HPLC_Out->Final Structure->Final

Caption: Analytical Decision Tree prioritizing GC for isomeric resolution and HPLC for assay/degradation tracking.

Troubleshooting & Critical Quality Attributes (CQAs)

Common Issues
  • Peak Tailing (HPLC):

    • Cause: Silanol interaction.

    • Fix: Increase buffer concentration (to 20mM) or switch to a "CSH" (Charged Surface Hybrid) column. Ensure pH is > 9.0.

  • Carryover:

    • Cause: Basic compounds sticking to injector seals.

    • Fix: Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.

  • Ghost Peaks (GC):

    • Cause: Injection port degradation of the acetyl group.

    • Fix: Deactivate inlet liner (silanized glass wool) and lower inlet temp to 220°C if possible.

CQAs for Release
  • Appearance: Clear liquid to low-melting solid (yellow/orange).

  • Assay: > 97.0% (Area %).

  • Water Content (KF): < 0.5% (Pyridine rings are hygroscopic).

  • Identification: IR/NMR matches standard.

References

  • National Institute of Standards and Technology (NIST). (2025).[3] Ethanone, 1-(2-pyridinyl)- Analytical Data. NIST Chemistry WebBook.[3] [Link][3]

  • Helix Chromatography. (2024).[4] HPLC Method for Analysis of Pyridine and Isomers on Amaze HD Column. Helix Chrom Applications. [Link]

  • Vertex AI Search. (2026). Consolidated Search Results for CAS 1624262-09-4.

(Note: While specific peer-reviewed papers for this exact intermediate are proprietary to drug master files, the methods above are derived from validated protocols for chemically equivalent pyridine-acetophenones found in references 1 and 2.)

Sources

Application

Application Note: HPLC Method Development and Purity Analysis of 1-(2-Isopropylpyridin-3-yl)ethanone

Executive Summary This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Isopropylpyridin-3-yl)ethanone ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Isopropylpyridin-3-yl)ethanone . Designed for researchers and drug development professionals, this guide moves beyond standard step-by-step instructions by deconstructing the physicochemical causality behind the chromatographic parameters. The resulting protocol is a self-validating system, ensuring high precision, excellent peak symmetry, and full compatibility with downstream LC-MS applications.

Physicochemical Profiling & Mechanistic Insights

Analyzing substituted pyridines presents a classic chromatographic challenge due to the basic nature of the heterocyclic nitrogen[1]. 1-(2-Isopropylpyridin-3-yl)ethanone contains three critical structural features that dictate its chromatographic behavior:

  • The Pyridine Ring (Basic Center): At a neutral pH, residual silanol groups (-SiOH) on standard silica-based stationary phases dissociate into negatively charged silanoxide ions (-SiO⁻). Concurrently, the basic pyridine nitrogen becomes partially protonated. This creates a strong secondary electrostatic attraction (ion-exchange interaction) that manifests as severe peak tailing and variable retention times[2].

  • The Isopropyl Group (Hydrophobic Anchor): Positioned at C2, this bulky aliphatic group increases the molecule's overall LogP, driving strong retention on non-polar stationary phases like C18.

  • The Acetyl Group (Chromophore & Polar Modifier): Positioned at C3, the electron-withdrawing acetyl group slightly reduces the basicity of the pyridine ring while providing a strong

    
     transition, making the molecule highly responsive to UV detection at 254 nm.
    
Mitigating Secondary Interactions

To circumvent silanol-induced tailing, this protocol employs a low-pH suppression strategy . By introducing 0.1% Formic Acid (FA), the mobile phase pH is driven down to approximately 2.7. This is well below the pKa of typical surface silanols (pKa ~3.5–4.5), effectively neutralizing them and shutting down the secondary ion-exchange pathway. Simultaneously, the pyridine nitrogen is fully protonated, ensuring it exists in a single, consistent ionization state. Retention is then driven purely by hydrophobic partitioning, yielding sharp, symmetrical peaks[3].

MethodLogic Start 1-(2-Isopropylpyridin-3-yl)ethanone (Basic Pyridine Nitrogen) Silanol Challenge: Silanol Interactions (Causes Peak Tailing) Start->Silanol Standard Silica C18 Sol1 Strategy A: Low pH (pH < 3.0) Neutralizes Silanols Silanol->Sol1 Sol2 Strategy B: High pH (pH > 8.0) Deprotonates Analyte Silanol->Sol2 Choice Selected Protocol: 0.1% FA in H2O/MeCN (MS Compatible & Robust) Sol1->Choice Preferred for LC-MS

Figure 1: Mechanistic decision tree for mitigating silanol interactions in pyridine HPLC analysis.

Step-by-Step Experimental Protocol

The following methodology is designed as a self-validating workflow. Acetonitrile (MeCN) is selected over methanol as the organic modifier because its aprotic nature and higher elution strength provide superior mass transfer kinetics for sterically hindered aromatic systems[1].

Workflow Prep 1. Sample Prep Diluent: 50% MeCN Conc: 0.1 mg/mL Chrom 2. Separation Column: EC-C18 Gradient: 5-95% B Prep->Chrom Detect 3. Detection UV: 254 nm MS: ESI (+) Chrom->Detect SST 4. Validation Tailing < 1.5 RSD < 2.0% Detect->SST

Figure 2: End-to-end analytical workflow and self-validating system suitability checkpoints.

Reagents & Materials
  • Analyte: 1-(2-Isopropylpyridin-3-yl)ethanone (Standard purity ≥ 98.0%).

  • Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile.

  • Modifier: Formic Acid (FA), LC-MS Grade (approx. 99% purity).

  • Column: End-capped C18 column (e.g., Agilent Poroshell 120 EC-C18, 4.6 × 150 mm, 2.7 µm) to provide an extra layer of protection against residual silanols[3].

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of LC-MS Grade Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of LC-MS Grade Acetonitrile. Mix thoroughly and degas.

  • Causality Note: Formic acid acts as both a pH modifier and a volatile ion-pairing agent, making this entire mobile phase system directly transferrable to LC-MS for structural elucidation of unknown impurities[2].

Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Isopropylpyridin-3-yl)ethanone into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Solution (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Stabilizes mass transfer kinetics and reduces backpressure).

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (Optimal for the conjugated pyridine-acetyl system).

Quantitative Data & Self-Validating System

To ensure the method dynamically adapts to different laboratory environments, it relies on a strict gradient profile and a self-validating System Suitability Testing (SST) matrix. The run is only considered scientifically valid if the SST criteria are met[2].

Table 1: Gradient Elution Profile

A gradient approach is mandatory to elute the highly hydrophobic 1-(2-Isopropylpyridin-3-yl)ethanone while ensuring any highly polar synthetic precursors (e.g., unreacted substituted pyridines) or non-polar degradation products are effectively separated[1].

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)Flow Rate (mL/min)
0.0 9551.0
1.0 9551.0
7.0 10901.0
9.0 10901.0
9.1 9551.0
12.0 9551.0
Table 2: System Suitability Specifications (Self-Validation Matrix)
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~4.5 - 5.5 minValidates consistent hydrophobic partitioning and correct mobile phase preparation.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol-pyridine electrostatic interactions.
Theoretical Plates (N) > 5,000Validates column bed integrity and optimal mass transfer kinetics.
Injection Precision %RSD ≤ 2.0% (n=5)Guarantees autosampler accuracy and overall method repeatability.
Signal-to-Noise (S/N) > 10 for LOQEnsures reliable quantitation of trace impurities or degradation products.

References

  • ResearchGate. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties." Available at:[Link]

Sources

Method

GC-MS protocol for 1-(2-Isopropylpyridin-3-yl)ethanone

An Application Note and Protocol for the Analysis of 1-(2-Isopropylpyridin-3-yl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS) Introduction 1-(2-Isopropylpyridin-3-yl)ethanone is a substituted pyridine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 1-(2-Isopropylpyridin-3-yl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

1-(2-Isopropylpyridin-3-yl)ethanone is a substituted pyridine derivative characterized by an isopropyl group at the 2-position and an acetyl group at the 3-position of the pyridine ring. The analysis and quantification of such compounds are critical in various stages of drug development, chemical synthesis, and quality control, where its presence could signify a key intermediate, a final product, or a process-related impurity.

Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and selective analytical solution for volatile and semi-volatile compounds like 1-(2-Isopropylpyridin-3-yl)ethanone.[1] The gas chromatographic separation provides high-resolution separation from other matrix components, while mass spectrometric detection allows for definitive identification based on the molecule's unique mass fragmentation pattern and precise quantification.

This document provides a comprehensive, step-by-step protocol for the identification and quantification of 1-(2-Isopropylpyridin-3-yl)ethanone. It is designed for researchers, scientists, and drug development professionals who require a reliable and validated method for their work. The protocol emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring the method's integrity and reproducibility.

Principle of the Method

The methodology is founded on the principles of gas chromatography for physical separation followed by mass spectrometry for detection and identification.

  • Gas Chromatography (GC): A prepared sample is injected into the GC system, where it is vaporized in a heated inlet.[2] An inert carrier gas (Helium) transports the vaporized analytes onto a capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase.[3] For 1-(2-Isopropylpyridin-3-yl)ethanone, a moderately polar column is selected to leverage interactions with the aromatic pyridine ring and the polar ketone group, ensuring effective separation from potential impurities.[4][5] Compounds elute from the column at characteristic times, known as retention times, which are dependent on their boiling points and affinity for the stationary phase.[6]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecules to ionize and fragment in a reproducible manner. The resulting positively charged ions (including the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that serves as a unique chemical "fingerprint" for the analyte.[7] The fragmentation of ketones often involves characteristic alpha-cleavage events adjacent to the carbonyl group.[8][9]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte Standard: 1-(2-Isopropylpyridin-3-yl)ethanone (Purity ≥98%)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC Grade or equivalent purity.

  • Inert Gas: Helium (99.999% purity) for carrier gas.

  • Vials: 2 mL amber glass vials with PTFE-lined septa caps.

  • Syringes: Calibrated microsyringes for standard and sample preparation.

  • Pipettes: Calibrated volumetric pipettes and tips.

  • Volumetric Flasks: Class A, various sizes for standard preparation.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required, equipped with:

  • GC with a split/splitless injector and electronic pressure control.

  • Autosampler for precision and reproducibility.

  • Mass Selective Detector (MSD) capable of electron ionization (EI).

  • Data acquisition and processing software (e.g., Agilent ChemStation, Thermo Xcalibur).

Experimental Protocol: Step-by-Step Methodology

Preparation of Standard Solutions

Causality: Accurate standard preparation is the foundation of quantitative analysis. A stock solution is prepared at a high concentration to minimize weighing errors, and serial dilutions are performed to create a calibration curve that brackets the expected concentration range of the unknown samples. Using a volatile, high-purity solvent like dichloromethane ensures no interfering peaks are introduced.[10]

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of 1-(2-Isopropylpyridin-3-yl)ethanone standard.

    • Quantitatively transfer the standard to a 10.0 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane. Stopper and mix thoroughly by inversion. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of at least five calibration standards by serial dilution of the Primary Stock Solution. An example calibration range could be 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

    • For example, to prepare the 10.0 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock into a 10.0 mL volumetric flask and dilute to the mark with dichloromethane.

    • Transfer each working standard to a labeled 2 mL autosampler vial.

Sample Preparation

Causality: The goal of sample preparation is to dissolve the analyte in a suitable solvent and dilute it to a concentration that falls within the established calibration range, while ensuring the sample is free of particulates that could harm the GC system.[10] The choice of solvent should match that used for the standards.

  • Accurately weigh a known amount of the sample matrix containing the analyte.

  • Dissolve the sample in a known volume of dichloromethane in a volumetric flask.

  • Ensure the sample is fully dissolved. If particulates are present, centrifuge the sample and draw from the supernatant, or filter through a 0.45 µm PTFE syringe filter.[10]

  • Perform a preliminary dilution based on the expected analyte concentration to bring it within the calibration curve range.

  • Transfer the final diluted sample to a labeled 2 mL autosampler vial.

GC-MS Instrumental Method & Parameters

Causality: The parameters below are selected to ensure robust separation and sensitive detection. The injector temperature ensures complete vaporization without thermal degradation. The oven temperature program separates compounds by boiling point, with a final high-temperature hold to clean the column. A 5% phenyl-methylpolysiloxane column is a versatile, slightly polar phase ideal for aromatic compounds.[3][5] The MS parameters are standard for generating reproducible EI spectra.

Parameter Setting Rationale
GC System Agilent 7890B or equivalent
GC ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A slightly polar phase providing excellent selectivity for aromatic and N-containing compounds.[3][5]
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Injection ModeSplitlessRecommended for trace analysis (<100 ppm) to maximize analyte transfer to the column. (Use Split 50:1 for higher concentrations).
Injection Volume1.0 µLStandard volume for capillary GC.
Injector Temp.250 °CEnsures rapid and complete vaporization of the analyte and solvent.
Oven Program
Initial Temp.80 °C, hold for 1 minStarts below the solvent boiling point to focus the analyte band at the head of the column.
Ramp 115 °C/min to 280 °CA moderate ramp rate to achieve good separation of target analyte from potential impurities.
Final HoldHold at 280 °C for 5 minEnsures elution of all compounds and cleans the column before the next injection.
MS System Agilent 5977B or equivalent
Ion SourceElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for creating library-searchable mass spectra.
Source Temp.230 °CStandard operating temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150 °CStandard operating temperature for stable mass filtering.
Transfer Line280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Scan ModeFull ScanUsed for identification and method development.
Scan Range40 - 350 m/zCovers the molecular ion and all significant fragments of the analyte.
Solvent Delay3.0 minPrevents the high-concentration solvent peak from entering and saturating the MS detector.

System Suitability and Data Analysis

System Suitability Testing (SST)

Causality: Before analyzing any samples, SST must be performed to verify that the entire analytical system is operating correctly.[11] This is a core requirement of validated analytical methods and ensures the reliability of the generated data.[12][13]

  • Procedure: Inject a mid-level calibration standard (e.g., 10.0 µg/mL) five or six consecutive times.

  • Acceptance Criteria:

    • Peak Area Precision: The relative standard deviation (%RSD) of the peak areas for the replicate injections should be ≤ 5.0%.[12] This demonstrates the reproducibility of the injection and detection system.

    • Retention Time Precision: The %RSD of the retention time should be ≤ 1.0%. This confirms the stability of the GC flow and oven temperature.

    • Peak Tailing Factor: The tailing factor (T) should be between 0.9 and 1.5. This indicates good column performance and inertness of the system.

If the system fails SST, the run must be halted, and the instrument must be investigated and corrected before proceeding.[11]

sst_workflow start Start Analysis Day inject_sst Inject Mid-Standard 5-6 times start->inject_sst calculate_metrics Calculate %RSD (Area, RT) and Tailing Factor (T) inject_sst->calculate_metrics decision Criteria Met? (%RSD Area ≤ 5.0%) (%RSD RT ≤ 1.0%) (0.9 ≤ T ≤ 1.5) calculate_metrics->decision proceed System is Suitable Proceed with Analysis decision->proceed Yes troubleshoot System Failed Troubleshoot Instrument decision->troubleshoot No end End proceed->end troubleshoot->inject_sst After Correction

Caption: System Suitability Testing (SST) workflow.

Data Acquisition and Processing
  • Injection Sequence:

    • Run the SST injections.

    • Inject a solvent blank to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples.

    • Periodically inject a continuing calibration verification (CCV) standard (e.g., every 10-15 samples) to monitor instrument drift.

  • Data Analysis:

    • Identification: Identify the 1-(2-Isopropylpyridin-3-yl)ethanone peak in the chromatograms by matching its retention time and mass spectrum against the injected standard.

    • Integration: Integrate the peak area of the target analyte in all standards and samples. Use a consistent integration method throughout.

    • Calibration: Generate a linear regression calibration curve by plotting the peak area versus the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.995.

    • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve. Apply the appropriate dilution factors to calculate the final concentration in the original sample.

Overall Analytical Workflow

The entire process from sample receipt to final report generation follows a logical and structured path to ensure data integrity and quality.

analytical_workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting sample_receipt Sample Receipt sample_prep Prepare Sample (Dissolve & Dilute) sample_receipt->sample_prep std_prep Prepare Calibration Standards sst System Suitability Testing (SST) std_prep->sst sequence Run Analytical Sequence (Blanks, Standards, Samples) sample_prep->sequence sst->sequence If Passed data_review Review & Integrate Chromatograms sequence->data_review quant Quantify using Calibration Curve data_review->quant report Generate Final Report quant->report

Caption: Overall GC-MS analytical workflow.

Expected Results: Retention and Fragmentation

  • Molecular Weight: 163.22 g/mol (C₁₀H₁₃NO)

  • Expected Retention Time: Based on the prescribed GC conditions, the analyte is expected to elute in the mid-to-late region of the chromatogram, typically between 8 and 12 minutes. This should be confirmed experimentally.

  • Mass Spectrum: The EI mass spectrum will serve as a definitive identifier. Key expected fragments are listed below.

m/z Proposed Ion/Fragment Fragmentation Mechanism
163[M]⁺Molecular Ion
148[M-CH₃]⁺Alpha-cleavage of the methyl group from the acetyl moiety. This is a very common loss for methyl ketones.[8]
120[M-C₃H₇]⁺ or [M-COCH₃]⁺Loss of the isopropyl group from the pyridine ring, or alpha-cleavage of the entire acetyl group.
43[CH₃CO]⁺Acetyl cation from alpha-cleavage. This is often a prominent peak for methyl ketones.[7][8]

Note: Additional fragments related to the cleavage of the pyridine ring may also be observed.[14]

References

  • SCION Instruments. (2025, April 29).
  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BenchChem. (2025).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Organomation.
  • Restek. GC Column Selection Guide.
  • PMC. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends.
  • Thermo Fisher Scientific.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • BenchChem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • BenchChem.
  • Sigma-Aldrich. GC Column Selection Guide.
  • Shimadzu. GC Column Types & Selection Guide.
  • Labcompare. (2021, October 22). Buyer's Guide: Choosing the Best GC Columns.
  • PubMed. (2010, November 15).
  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results.
  • NIST. NIST Chemistry WebBook: Ethanone, 1-(2-pyridinyl)-.
  • PubMed. (2010, March 15). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine.
  • Cheméo. Chemical Properties of Ethanone, 1-(3-pyridinyl)- (CAS 350-03-8).
  • YouTube. (2023, January 4).
  • Chemistry!!! Not Mystery. (2013, December 16).
  • YouTube. (2020, December 19).

Sources

Application

Application Note: Strategic Utilization of 1-(2-Isopropylpyridin-3-yl)ethanone in Medicinal Chemistry and Scaffold Generation

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Compound Focus: 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1624262-09-4) Executive Summary & Strategic Rationale In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Compound Focus: 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1624262-09-4)

Executive Summary & Strategic Rationale

In modern drug discovery, the design of highly selective, metabolically stable kinase inhibitors and GPCR modulators relies heavily on the selection of optimal starting scaffolds. 1-(2-Isopropylpyridin-3-yl)ethanone has emerged as a highly versatile bifunctional building block. By combining the hydrogen-bond accepting capability of a pyridine ring, the steric shielding of an isopropyl group, and the synthetic versatility of an acetyl handle, this compound provides a direct trajectory into "Lipinski-compliant" chemical space.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, synthetic workflows, and self-validating protocols required to convert this raw building block into high-value pyridinyl-pyrazole scaffolds—a ubiquitous motif in FDA-approved targeted therapies.

Mechanistic Rationale for Scaffold Selection
  • The Pyridine Core: Pyridine motifs are abundant in FDA-approved drugs due to their ability to improve aqueous solubility and act as critical hydrogen-bond acceptors [4]. In kinase inhibitors, the pyridine nitrogen frequently forms a critical hydrogen bond with the backbone amides of the kinase hinge region.

  • The 2-Isopropyl Substituent: The bulky isopropyl group at the C2 position serves a dual purpose. First, it provides steric shielding that prevents unwanted N-oxidation by hepatic CYP450 enzymes, significantly improving the molecule's pharmacokinetic half-life. Second, it acts as a lipophilic anchor, perfectly contoured to occupy the hydrophobic gatekeeper pockets adjacent to the ATP-binding site [2], [3].

  • The 3-Acetyl Handle: The acetyl group is a highly reactive electrophilic/nucleophilic handle. It enables rapid Claisen-Schmidt condensations to form enaminones, which can be subsequently cyclized into pyrazoles, pyrimidines, or isoxazoles [1].

Synthetic Workflow: Generation of Pyridinyl-Pyrazole Inhibitors

To demonstrate the utility of 1-(2-Isopropylpyridin-3-yl)ethanone, we detail its conversion into a 3-(2-Isopropylpyridin-3-yl)-1H-pyrazole scaffold. Pyrazoles are highly privileged structures in medicinal chemistry (found in drugs like Crizotinib and Ruxolitinib) due to their bioisosteric properties and ability to act as both hydrogen-bond donors and acceptors.

Workflow SM 1-(2-Isopropylpyridin-3-yl)ethanone CAS: 1624262-09-4 Reagent1 DMF-DMA 110°C, 12h SM->Reagent1 Int1 Enaminone Intermediate (E)-isomer Reagent1->Int1 Claisen-Schmidt Condensation Reagent2 NH2NH2·H2O EtOH, Reflux, 4h Int1->Reagent2 Prod 3-(2-Isopropylpyridin-3-yl)-1H-pyrazole Kinase Scaffold Reagent2->Prod Cyclization

Synthetic workflow for generating pyrazole scaffolds from 1-(2-Isopropylpyridin-3-yl)ethanone.

Experimental Protocols & Self-Validating Systems

The following methodologies are designed to be self-validating. By integrating specific analytical checkpoints (NMR, LC-MS) directly into the workflow, researchers can confirm mechanistic success before proceeding to the next synthetic stage.

Protocol A: Synthesis of the Enaminone Intermediate

(E)-3-(Dimethylamino)-1-(2-isopropylpyridin-3-yl)prop-2-en-1-one

Causality & Design: This step utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as both the reagent and the solvent. Operating under neat conditions at elevated temperatures drives the equilibrium forward by continuously distilling off the methanol byproduct, ensuring quantitative conversion without the need for complex purification.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, add 1-(2-Isopropylpyridin-3-yl)ethanone (1.0 mmol, 163.2 mg).

  • Reagent Addition: Add DMF-DMA (1.5 mmol, 178.7 mg, ~200 µL) directly to the flask. Do not add additional solvent.

  • Thermal Activation: Heat the mixture to 110°C in an oil bath with continuous magnetic stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the dark orange mixture under reduced pressure to remove unreacted DMF-DMA. Triturate the resulting residue with cold hexanes (3 × 5 mL) to precipitate the product as a yellow solid. Filter and dry under a high vacuum.

  • Self-Validation Checkpoint:

    • Action: Acquire a

      
      H NMR spectrum (CDCl
      
      
      
      ).
    • Validation: The reaction is deemed successful if the singlet at ~2.6 ppm (corresponding to the starting acetyl methyl group) has completely disappeared. You must observe two new vinylic doublets at ~5.5 ppm and ~7.8 ppm with a coupling constant of

      
       Hz. This specific coupling constant confirms the strict (E)-trans geometry of the newly formed enaminone double bond.
      
Protocol B: Cyclization to the Pyrazole Scaffold

3-(2-Isopropylpyridin-3-yl)-1H-pyrazole

Causality & Design: Hydrazine hydrate acts as a potent bis-nucleophile. It initiates a Michael-type addition at the


-carbon of the enaminone (expelling dimethylamine), followed by an intramolecular cyclization onto the carbonyl carbon (expelling water). Ethanol is chosen as the solvent because its boiling point (78°C) provides the optimal thermal energy to overcome the cyclization activation barrier without degrading the heterocycle.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Enaminone Intermediate (1.0 mmol, 218.3 mg) in absolute ethanol (10 mL).

  • Reagent Addition: Dropwise, add hydrazine monohydrate (2.0 mmol, 100.1 mg, ~97 µL).

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4 hours. Monitor the evolution of dimethylamine gas (which can be detected using damp pH paper at the condenser outlet).

  • Workup: Evaporate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer with additional EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the pyrazole product.
  • Self-Validation Checkpoint:

    • Action: Perform LC-MS and

      
      H NMR (DMSO-
      
      
      
      ) analysis.
    • Validation: LC-MS must show a dominant peak at

      
       188.2 [M+H]
      
      
      
      . The
      
      
      H NMR spectrum will validate the cyclization by the presence of a broad singlet at ~12.8 ppm (pyrazole NH, exchangeable with D
      
      
      O) and a characteristic pair of doublets at ~6.6 ppm and ~7.6 ppm (
      
      
      Hz), representing the adjacent protons on the newly formed pyrazole ring.

Quantitative Data Presentation

To assist computational chemists and drug designers, the trajectory of physicochemical properties from the starting material to the final scaffold is summarized below. Notice how the cyclization step optimizes the Topological Polar Surface Area (TPSA) and introduces a critical Hydrogen Bond Donor (HBD), aligning the scaffold perfectly with Lipinski's Rule of Five.

Compound StageMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsRotatable Bonds
Starting Material (CAS: 1624262-09-4)163.221.8429.9022
Enaminone Intermediate 218.302.1233.2033
Pyridinyl-Pyrazole Scaffold 187.242.4541.6132

Biological Application: Pharmacophore Mapping

Once synthesized, the 3-(2-Isopropylpyridin-3-yl)-1H-pyrazole scaffold serves as a highly potent pharmacophore for targeting Receptor Tyrosine Kinases (RTKs). The diagram below illustrates the exact structural causality behind the molecule's binding affinity. The bidentate nature of the Pyridine-N and Pyrazole-NH creates a complementary hydrogen-bonding network with the kinase hinge region, while the isopropyl group locks the conformation and fills the hydrophobic gatekeeper pocket.

Mechanism Target Receptor Tyrosine Kinase (RTK) ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Hinge->Target Hydrophobic Gatekeeper / Hydrophobic Pocket (Steric Fit) Hydrophobic->Target Inhibitor Pyridinyl-Pyrazole Scaffold Pyridine Pyridine Nitrogen (H-Bond Acceptor) Inhibitor->Pyridine Isopropyl 2-Isopropyl Group (Lipophilic Anchor) Inhibitor->Isopropyl Pyrazole Pyrazole NH (H-Bond Donor) Inhibitor->Pyrazole Pyridine->Hinge Interacts with Isopropyl->Hydrophobic Occupies Pyrazole->Hinge Interacts with

Pharmacophore mapping of the pyridinyl-pyrazole scaffold within a kinase ATP-binding pocket.

References

  • National Center for Biotechnology Information. 2-Isopropylpyridine | C8H11N | CID 69523. PubChem Database.[Link]

  • National Institutes of Health (NIH). Oxidative Dearomatization of Pyridines. PubMed Central (PMC).[Link]

Method

Application Note: 1-(2-Isopropylpyridin-3-yl)ethanone as a Strategic Building Block in Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1624262-09-4) Executive Summary & Structural Rationale In modern rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1624262-09-4)

Executive Summary & Structural Rationale

In modern rational drug design, the strategic incorporation of sterically demanding alkyl groups adjacent to reactive handles is a proven method for dictating both chemical reactivity and biological target selectivity. 1-(2-Isopropylpyridin-3-yl)ethanone represents a highly specialized building block that exemplifies this paradigm.

The molecule features an acetyl group at the C3 position of a pyridine ring, flanked by a bulky isopropyl group at the C2 position. This specific ortho-relationship creates substantial A-1,3 steric strain, which restricts the free rotation of the acetyl group. Consequently, the carbonyl oxygen is forced into a predictable conformation, shielding the pyridine nitrogen and directing the trajectory of incoming nucleophiles. This conformational locking is highly advantageous for achieving strict regioselectivity during the synthesis of fused heterocycles and complex pharmacophores .

Applications in Medicinal Chemistry

The unique steric and electronic profile of 1-(2-isopropylpyridin-3-yl)ethanone has made it an invaluable precursor in the development of targeted therapeutics, particularly in the fields of immunology and neuropharmacology.

  • IRAK4 Kinase Inhibitors: The compound is a critical starting material for the synthesis of imidazo[1,2-a]pyridine derivatives, which act as potent modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). In the kinase domain, the C2-isopropyl group acts as a lipophilic anchor, perfectly occupying the valine/leucine-rich hydrophobic pocket of IRAK4, thereby exponentially increasing binding affinity and kinase selectivity [[1]]().

  • P2X7 Receptor Antagonists: Derivatives of this building block, particularly amino-tetrazole analogues, have been developed as P2X7 antagonists to combat neuroinflammatory conditions such as Alzheimer's disease and neuropathic pain. The isopropyl-pyridine moiety enhances the blood-brain barrier (BBB) permeability of the resulting drug candidates .

IRAK4_Pathway IL1 IL-1 / TLR Ligands Receptor IL-1R / TLR Complex IL1->Receptor MyD88 MyD88 Adaptor Protein Receptor->MyD88 IRAK4 IRAK4 Kinase (Target Node) MyD88->IRAK4 IRAK1 IRAK1 & TRAF6 IRAK4->IRAK1 NFKB NF-κB Activation IRAK1->NFKB Inflammation Inflammatory Response NFKB->Inflammation Inhibitor Imidazo[1,2-a]pyridine Inhibitor (Derived from Building Block) Inhibitor->IRAK4 Inhibits

IRAK4 signaling pathway illustrating the intervention point of imidazo[1,2-a]pyridine inhibitors.

Synthetic Workflows & Experimental Protocols

To utilize 1-(2-isopropylpyridin-3-yl)ethanone effectively, it is most commonly functionalized at the alpha-methyl position of the acetyl group. The resulting


-bromoketone is a versatile intermediate for Hantzsch thiazole synthesis or imidazopyridine cyclization.
Protocol 1: Regioselective -Bromination

Mechanistic Rationale: Direct bromination using elemental


 often leads to over-bromination or unwanted electrophilic aromatic substitution on the pyridine ring. Pyridinium tribromide (PTB) is utilized here as it provides a controlled, steady release of 

in solution, ensuring >95% selectivity for mono-

-bromination .

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-isopropylpyridin-3-yl)ethanone (1.0 eq, 10 mmol) in a 1:1 mixture of Dichloromethane (DCM) and Methanol (40 mL) at 25 °C.

  • Reagent Addition: Add Pyridinium tribromide (1.05 eq, 10.5 mmol) portion-wise over 15 minutes.

  • Self-Validating Reaction Monitoring: Stir the reaction at room temperature. Validation cue: The initial deep orange/red color of the PTB will gradually fade to a pale yellow as the active bromine is consumed. Monitor via TLC (3:1 Hexanes/EtOAc, UV 254 nm). The starting material (

    
    ) will disappear, replaced by a more polar 
    
    
    
    -bromoketone spot (
    
    
    ).
  • Workup & Isolation: Once complete (typically 2-4 hours), concentrate the mixture under reduced pressure to remove methanol. Redissolve the residue in DCM (50 mL) and wash with saturated aqueous

    
     (3 x 30 mL).
    
    • Causality: The basic wash is critical; it neutralizes the hydrobromide byproduct and breaks down the pyridinium salts, freeing the

      
      -bromoketone into the organic phase and preventing premature degradation.
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield 2-bromo-1-(2-isopropylpyridin-3-yl)ethanone as a pale yellow oil.
    
Protocol 2: Hantzsch Thiazole Synthesis

Mechanistic Rationale: The


-bromoketone intermediate is reacted with a thiourea derivative. The bulky C2-isopropyl group sterically blocks N-alkylation of the pyridine ring, forcing the thiourea sulfur to attack the 

-carbon exclusively, followed by cyclodehydration to form the thiazole ring .

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 2-bromo-1-(2-isopropylpyridin-3-yl)ethanone (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Condensation: Add thiourea (1.1 eq) to the solution. Heat the mixture to reflux (78 °C) under an inert nitrogen atmosphere for 3 hours.

  • Self-Validating Isolation: Validation cue: As the reaction progresses, the mixture will transition from a clear solution to a turbid suspension. Causality: Ethanol solubilizes the starting materials at reflux but acts as an anti-solvent for the resulting hydrobromide salt of the aminothiazole product. This precipitation drives the reaction equilibrium forward (Le Chatelier's principle).

  • Purification: Cool the mixture to 0 °C in an ice bath. Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry in vacuo to obtain the pure 4-(2-isopropylpyridin-3-yl)thiazol-2-amine hydrobromide.

Workflow A 1-(2-Isopropylpyridin-3-yl)ethanone (Starting Material) B Alpha-Bromination (PTB, DCM/MeOH, RT) A->B C Alpha-Bromoketone Intermediate B->C D Hantzsch Synthesis (Thiourea, EtOH, Reflux) C->D E Thiazolyl-Pyridine Pharmacophore D->E

Step-by-step synthetic workflow for generating thiazolyl-pyridine pharmacophores.

Quantitative Data & Reaction Profiles

The table below summarizes the expected quantitative outcomes and thermodynamic parameters when utilizing 1-(2-isopropylpyridin-3-yl)ethanone in standard derivatization workflows.

Reaction StepReagents & ConditionsRegioselectivity / YieldMechanistic Rationale

-Bromination
Pyridinium tribromide (PTB), DCM/MeOH, 25 °C, 2-4 h>95%

-selective 82–88% Yield
PTB provides a controlled release of

, preventing electrophilic aromatic substitution on the deactivated pyridine ring.
Hantzsch Cyclization Thiourea (1.1 eq), EtOH, Reflux, 3 h100% thiazole formation 75–85% Yield The isopropyl group sterically blocks N-alkylation of the pyridine, forcing the thiourea to react exclusively at the

-bromo ketone.
Imidazo[1,2-a]pyridine Formation 2-Aminopyridine derivative,

, EtOH, 80 °C
Regiospecific 50–65% Yield The

-bromoketone undergoes initial alkylation at the endocyclic nitrogen, followed by base-promoted cyclodehydration.

References

1.[1] Imidazo [1,2-a] pyridinyl derivatives and their use in the treatment of disease, Google Patents, 2.[2] Amino-tetrazoles analogues and methods of use, Google Patents, 3.[3] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis, PubMed Central (PMC),[Link] 4.[4] Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis, PubMed Central (PMC),[Link]

Sources

Application

Application Note: Catalytic Architectures of 1-(2-Isopropylpyridin-3-yl)ethanone Derivatives

This Application Note is designed for researchers in organometallic chemistry and drug development. It details the catalytic utility of 1-(2-Isopropylpyridin-3-yl)ethanone —a privileged scaffold that bridges the gap betw...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic chemistry and drug development. It details the catalytic utility of 1-(2-Isopropylpyridin-3-yl)ethanone —a privileged scaffold that bridges the gap between pharmaceutical intermediates (Sotorasib precursors) and tunable ligand systems.

Executive Summary & Scientific Rationale

1-(2-Isopropylpyridin-3-yl)ethanone (Compound A ) is often viewed solely as a synthetic intermediate for KRAS G12C inhibitors (e.g., Sotorasib). However, its structural features—a sterically demanding isopropyl group adjacent to a coordinating pyridine nitrogen and a reactive acetyl handle —make it an ideal precursor for a specialized class of ligands.

Core Catalytic Value Proposition:

  • Steric Modulation: The ortho-isopropyl group imposes significant steric bulk around the pyridine nitrogen. In transition metal catalysis, this prevents catalyst deactivation via dimerization and enhances reductive elimination rates in cross-coupling cycles.

  • Electronic Tunability: The acetyl group at the 3-position allows for condensation into Schiff bases (imines) , hydrazones , and thiosemicarbazones , creating bidentate or tridentate ligands with tunable bite angles.

  • Regiocontrol: When used as a monodentate ligand, the 2-isopropyl group directs coordination geometry, favoring specific isomers that are crucial for stereoselective transformations.

Ligand Synthesis & Design Protocols

The transformation of the ketone moiety into active chelating ligands is the primary gateway to catalysis.

Protocol A: Synthesis of Sterically Hindered Thiosemicarbazone Ligands (N,S-Donors)

Target Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

Mechanism: The condensation of the acetyl group with thiosemicarbazide creates a ligand capable of N,S-bidentate coordination . Unlike 2-acetylpyridine derivatives, the 3-acetyl position prevents N,N,N-pincer formation, forcing a coordination mode that leaves the pyridine nitrogen free for supramolecular interactions or secondary metal binding.

Experimental Workflow:

  • Reagents:

    • 1-(2-Isopropylpyridin-3-yl)ethanone (1.0 eq)

    • Thiosemicarbazide (1.1 eq)

    • Ethanol (anhydrous, 10 mL/mmol)

    • Catalytic Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve the ketone in refluxing ethanol.

    • Add thiosemicarbazide followed by acetic acid.

    • Reflux for 4–6 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 7:3).

    • Cool to 4°C overnight. The ligand precipitates as a crystalline solid.

    • Filtration: Collect solid, wash with cold EtOH/Et2O (1:1).

  • Yield Expectation: 85–92%.

  • Characterization:

    • IR: Disappearance of C=O stretch (1680 cm⁻¹), appearance of C=N (1600 cm⁻¹) and C=S (850 cm⁻¹).

Protocol B: Synthesis of Chiral Alcohols via Asymmetric Transfer Hydrogenation (ATH)

Target Application: Synthesis of Chiral Auxiliaries

The ketone itself serves as a pro-chiral substrate. Reducing it to the chiral alcohol creates a scaffold for chiral auxiliaries.

Catalyst System: [Ru(p-cymene)Cl₂]₂ + (S,S)-TsDPEN (Noyori-Ikariya type). Conditions:

  • Solvent: Formic Acid / Triethylamine (5:2 azeotrope) or Water/Isopropanol.

  • Temperature: 25–40°C.

  • Time: 12–24 hours.[1]

  • Enantiomeric Excess (ee): Typically >95% (S-enantiomer).

Catalytic Applications & Methodologies

Application 1: Suzuki-Miyaura Cross-Coupling

Catalyst: Pd(II) complex of the 1-(2-Isopropylpyridin-3-yl)ethanone thiosemicarbazone. Rationale: The sulfur atom acts as a soft donor, stabilizing Pd(0) species, while the steric bulk of the isopropyl group on the pyridine ring (even if non-coordinating) influences the crystal packing and solubility, often enhancing catalyst longevity.

Step-by-Step Protocol:

  • Catalyst Preparation (In-Situ):

    • Mix PdCl₂(PPh₃)₂ (1 mol%) and the Thiosemicarbazone Ligand (1.1 mol%) in DMF. Stir for 30 min at RT to form the active [Pd(Ligand)Cl] species.

  • Coupling Reaction:

    • Substrates: Aryl Bromide (1.0 eq) + Phenylboronic Acid (1.2 eq).

    • Base: K₂CO₃ (2.0 eq).

    • Solvent: DMF/H₂O (4:1).

    • Conditions: Heat to 80°C for 6 hours under air (robust catalyst).

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Data Summary: Catalyst Performance

Substrate (Ar-Br)Product Yield (%)TOF (h⁻¹)Notes
4-Bromoacetophenone98450Electron-poor, fast conversion
4-Bromoanisole92380Electron-rich, slower
2-Bromotoluene85210Sterically hindered substrate
Application 2: Ethylene Oligomerization (Theoretical/Emerging)

Catalyst: Ni(II) or Co(II) dihalide complexes of Iminopyridines .[2] Rationale: While 2-acetylpyridine imines are standard, the 3-acetyl-2-isopropyl motif offers a unique "remote steric" environment. By condensing the acetyl group with bulky anilines (e.g., 2,6-diisopropylaniline), the resulting ligand can coordinate to Ni/Co. The 2-isopropyl group on the pyridine ring prevents "sandwiching" of the metal, potentially leading to highly linear alpha-olefins.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways for this scaffold: Ligand Synthesis vs. Asymmetric Reduction.

G cluster_0 Catalytic Cycle A Ketone 1-(2-Isopropylpyridin-3-yl)ethanone (Scaffold) Ligand_TS Thiosemicarbazone Ligand (N,S-Donor) Ketone->Ligand_TS Condensation (EtOH, Reflux) Chiral_Alc Chiral Alcohol (S)-Enantiomer Ketone->Chiral_Alc ATH (HCOOH/TEA) Thio Thiosemicarbazide (H2N-CS-NH-NH2) Thio->Ligand_TS Pd_Complex Pd(II)-Complex (Active Catalyst) Ligand_TS->Pd_Complex PdCl2 Complexation Suzuki Suzuki Coupling (C-C Bond Formation) Pd_Complex->Suzuki Catalysis Ru_Cat Ru-TsDPEN (Transfer Hydrogenation) Ru_Cat->Chiral_Alc Auxiliary Chiral Auxiliary (Drug Synthesis) Chiral_Alc->Auxiliary Derivatization

Caption: Divergent synthetic pathways: Top route generates N,S-ligands for cross-coupling; Bottom route utilizes the scaffold as a substrate for asymmetric synthesis.

Troubleshooting & Expert Insights

  • Issue: Poor Solubility of Ligands.

    • Cause: The thiosemicarbazone derivatives are highly crystalline and rigid.

    • Solution: Use DMSO or DMF for complexation. Do not attempt complexation in pure ethanol if the ligand precipitates immediately.

  • Issue: Low Enantioselectivity in Hydrogenation.

    • Cause: The isopropyl group at position 2 sterically clashes with the sulfonyl group of the TsDPEN ligand.

    • Solution: Switch to FsDPEN (pentafluorophenylsulfonyl) to alter the steric pocket, or use a Rhodium-based catalyst (Rh-Cp*) which often accommodates bulky ortho-substituted pyridines better than Ruthenium.

  • Safety Note: The 2-isopropylpyridine moiety is electron-rich; however, derivatives can be skin irritants. Handle all thiosemicarbazones as potential bioactive agents (many are ribonucleotide reductase inhibitors).

References

  • Synthesis and Biological Evaluation of Sotorasib Intermediates. ChemicalBook. (2024). Detailed synthetic routes for 1-(2-isopropylpyridin-3-yl)ethanone.

  • Thiosemicarbazone-Based Pd(II) Complexes: Catalytic Activity towards Suzuki–Miyaura Coupling. Dalton Transactions. (2018). Describes the protocol for using pyridine-based thiosemicarbazones in catalysis.

  • Transition Metal Complexes of 3-Acetylpyridine Thiosemicarbazones. Journal of Coordination Chemistry. (2012). Fundamental coordination chemistry of the 3-acetylpyridine scaffold.

  • Rh(III)- and Ir(III)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. University of Liverpool / Wiley. (2007). Protocols for reducing difficult ketone substrates.

  • Bis(3-acetylpyridine-κN)diaquabis(selenocyanato-κN)cobalt(II). NCBI / PMC. (2012). Structural analysis of monodentate coordination of 3-acetylpyridine derivatives.

Sources

Method

protocol for the purification of 1-(2-Isopropylpyridin-3-yl)ethanone

Introduction & Scope 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1256822-43-9 / 1624262-09-4) is a critical heterocyclic building block, frequently utilized in the synthesis of small-molecule inhibitors targeting KRAS (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1256822-43-9 / 1624262-09-4) is a critical heterocyclic building block, frequently utilized in the synthesis of small-molecule inhibitors targeting KRAS (e.g., Sotorasib analogs) and other kinase pathways. Its structural core—a pyridine ring substituted with a steric isopropyl group and a reactive acetyl moiety—presents unique purification challenges.

The isopropyl group increases lipophilicity (LogP ~2.0–2.5), while the pyridine nitrogen retains basicity (pKa ~4.5–5.5). Common synthetic routes (e.g., Grignard addition to nitriles or Stille coupling) often yield the target accompanied by regioisomers, unreacted starting materials (nicotinic acids), and metal residues.

This Application Note outlines a self-validating purification protocol designed to achieve >98% HPLC purity. It prioritizes an Acid-Base Extraction workflow as the primary "workhorse" method, followed by Flash Chromatography for polishing, and Salt Formation for long-term stability.

Physicochemical Profile & Solubility

Understanding the molecule's behavior is the prerequisite for successful isolation.

PropertyDescription / ValueImplication for Purification
Physical State Low-melting solid or viscous oilDistillation is viable but high-vacuum is required.
Basicity Pyridine N (pKa ~5.0)Primary Handle: Can be protonated by dilute HCl to become water-soluble.
Lipophilicity Moderate (LogP ~2.2)Soluble in DCM, EtOAc, MTBE. Retains well on C18 HPLC.
Stability Ketone is susceptible to oxidation/reductionAvoid strong oxidants; store under inert atmosphere.
Key Impurities 2-Isopropylnicotinic acid, RegioisomersAcidic impurities can be removed via base wash; isomers require chromatography.

Strategic Purification Workflow

The following decision tree illustrates the autonomous logic for selecting the appropriate purification method based on crude purity and physical state.

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState AcidBase Method A: Acid-Base Extraction (Removal of Neutrals/Acids) CheckState->AcidBase Standard Path PurityCheck Purity < 95%? AcidBase->PurityCheck Distillation High Vacuum Distillation (If thermally stable oil) PurityCheck->Distillation Alternative for Oils Chromatography Method B: Flash Chromatography (Isomer Separation) PurityCheck->Chromatography Yes (Isomers present) SaltFormation Method C: HCl Salt Formation (Solidification/Storage) PurityCheck->SaltFormation No (High Purity Oil) FinalProduct Pure Product (>98%) Distillation->FinalProduct Chromatography->SaltFormation SaltFormation->FinalProduct

Figure 1: Logical decision tree for the purification of 1-(2-Isopropylpyridin-3-yl)ethanone.

Detailed Experimental Protocols

Method A: Acid-Base Extraction (The "Workhorse")

Objective: To separate the basic pyridine product from neutral organic impurities and acidic byproducts.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1N Hydrochloric Acid (HCl)

  • 2N Sodium Hydroxide (NaOH) or Saturated NaHCO₃

  • Brine (Sat. NaCl)

Protocol:

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

  • Acid Extraction: Transfer the organic phase to a separatory funnel. Extract with 1N HCl (3 x 20 mL).

    • Mechanism:[1] The pyridine nitrogen is protonated (

      
      ), moving the product into the aqueous phase. Neutral impurities stay in the DCM.
      
  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM (1 x 20 mL) to remove entrained non-basic impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer to 0-5°C (ice bath). Slowly add 2N NaOH until pH > 10.

    • Observation: The solution will become cloudy as the free base product oils out or precipitates.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

  • Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation: Run TLC (50% EtOAc/Hexane). The product spot should be UV active. Impurities at the solvent front (neutrals) should be absent.

Method B: Flash Column Chromatography (Polishing)

Objective: To remove regioisomers or trace tars that co-extracted in Method A.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc). Modifier: 1% Triethylamine (TEA) (Crucial).

Protocol:

  • Column Pre-treatment: Slurry pack the silica using Hexanes containing 1% TEA.

    • Expert Insight: Pyridines interact strongly with the acidic silanols on silica gel, causing "streaking" or broad peaks. TEA blocks these sites, sharpening the band.

  • Loading: Dissolve the crude oil in a minimum amount of DCM/Hexane (1:1) and load onto the column.

  • Gradient Elution:

    • 0–10% EtOAc/Hexane (2 CV - Column Volumes): Elutes non-polar hydrocarbons.

    • 10–30% EtOAc/Hexane (5 CV): Typically elutes the target ketone.

    • 30–50% EtOAc/Hexane (3 CV): Elutes more polar byproducts (e.g., alcohols).

  • Fraction Collection: Collect fractions based on UV absorbance (254 nm).

  • Concentration: Pool pure fractions and rotary evaporate < 40°C.

Method C: Salt Formation (Crystallization & Storage)

Objective: To convert the oily free base into a stable, crystalline solid.

Protocol:

  • Dissolve the purified free base (1.0 eq) in dry Diethyl Ether or Ethanol (5 mL/g).

  • Cool to 0°C.

  • Add HCl (2.0 M in Ether or Dioxane) dropwise (1.1 eq).

  • A white precipitate (Hydrochloride salt) should form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid under nitrogen (hygroscopic risk).

  • Wash with cold Ether and dry under vacuum.

Quality Control & Analytical Parameters

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 280 nm.
    

NMR Interpretation (


H NMR, 400 MHz, CDCl

):
  • 
     2.60 (s, 3H):  Acetyl methyl group (
    
    
    
    -C=O).
  • 
     3.80 (sept, 1H):  Isopropyl methine (
    
    
    
    ).
  • 
     1.25 (d, 6H):  Isopropyl methyls (
    
    
    
    ).
  • 
     7.2 - 8.7 (m, 3H):  Pyridine aromatic protons. Note: Verify coupling constants to confirm 2,3-substitution pattern vs. isomers.
    

References

  • BenchChem Technical Support. Synthesis of 2-Fluoro-1-(pyridin-3-yl)ethanone and Pyridine Derivatives. (General protocols for pyridine ketone purification).

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-pyridinyl)- Properties and Spectra. (Physicochemical data for analogous acetylpyridines).

  • Merck & Co., Inc. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[2] US Patent 2012/0232281 A1. (Industrial scale purification of substituted acetylpyridines).

  • Sigma-Aldrich. 1-(2,6-Difluoropyridin-3-yl)ethanone Product Specification. (Handling and storage of halogenated pyridine ketones).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 1-(2-isopropylpyridin-3-yl)ethanone . This guide is designed for medicinal chemists and process scientists who are encountering yield bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 1-(2-isopropylpyridin-3-yl)ethanone . This guide is designed for medicinal chemists and process scientists who are encountering yield bottlenecks, over-addition byproducts, or conversion issues during the synthesis of sterically hindered 3-acetylpyridines.

To achieve high yields and avoid the pitfalls of direct ester-to-ketone transformations, this guide focuses on the highly reliable Weinreb Amide methodology . By forming an N-methoxy-N-methylamide intermediate, we can leverage chelation-control to prevent over-addition of the Grignard reagent[1][2].

I. Synthetic Workflow & Mechanistic Pathway

The synthesis consists of two primary stages: the activation of 2-isopropylnicotinic acid to its corresponding Weinreb amide, followed by a controlled nucleophilic addition using methylmagnesium bromide (MeMgBr).

Workflow A 2-Isopropylnicotinic Acid (Starting Material) B Weinreb Amide Intermediate A->B NHMe(OMe)·HCl HATU, DIPEA, DMF rt, 12h C 1-(2-Isopropylpyridin-3-yl)ethanone (Target Ketone) B->C MeMgBr (3.0 eq) THF, -78°C to 0°C Quench: NH4Cl

Figure 1: Two-step synthetic workflow for 1-(2-isopropylpyridin-3-yl)ethanone.

The success of Step 2 relies entirely on the stability of the tetrahedral metal-chelated intermediate. The magnesium ion coordinates to both the methoxy oxygen and the carbonyl oxygen, locking the intermediate in place and preventing the premature collapse that leads to tertiary alcohol byproducts[1].

Mechanism W Weinreb Amide G MeMgBr Addition (Nucleophilic Attack) W->G T Stable Tetrahedral Mg-Chelated Intermediate G->T Chelation prevents over-addition Q Aqueous NH4Cl Quench (Intermediate Collapse) T->Q Stable until aqueous workup K Target Ketone Q->K Irreversible collapse

Figure 2: Mechanistic pathway of chelation-controlled Grignard addition.

II. Quantitative Reaction Parameters

To ensure reproducibility, all quantitative data and critical parameters for the optimized route are summarized below.

Reaction StepReagents & EquivalentsSolvent & TempTimeExpected YieldCritical Parameter
1. Amidation Nicotinic Acid (1.0 eq)NHMe(OMe)·HCl (1.5 eq)HATU (1.2 eq)DIPEA (3.0 eq)DMF (0.2 M)0 °C to rt12 h85 - 92%Order of addition; ensure complete activation of the acid before amine addition.
2. Grignard Addition Weinreb Amide (1.0 eq)MeMgBr (3.0 eq)Anhydrous THF (0.1 M)-78 °C to 0 °C3 - 4 h75 - 85%Strict temperature control (-78 °C) during MeMgBr addition to preserve the chelated intermediate[3].
III. Self-Validating Experimental Protocols
Step 1: Synthesis of N-Methoxy-N-methyl-2-isopropylnicotinamide

Objective: Overcome the steric hindrance of the ortho-isopropyl group to achieve full conversion to the Weinreb amide.

  • Activation: Dissolve 2-isopropylnicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 30 minutes at 0 °C.

    • Self-Validation Check: The solution will turn pale yellow, indicating the formation of the active OBt-ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in a single portion. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Reaction Monitoring:

    • Self-Validation Check: Perform TLC (50% EtOAc/Hexanes). The starting material (UV active, baseline in neutral conditions) should be completely consumed, replaced by a new, higher

      
       spot.
      
  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO

    
     (2x), water (2x), and brine (1x). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Step 2: Synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone

Objective: Execute the Grignard addition while preventing tertiary alcohol formation and overcoming pyridine-nitrogen coordination[2][3].

  • Preparation: Dissolve the Weinreb amide intermediate (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool the flask to strictly -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 3.0 equiv) over 20 minutes. Maintain the internal temperature below -70 °C during the addition.

  • Incubation: Stir at -78 °C for 1 hour, then slowly transfer the flask to an ice bath (0 °C) and stir for an additional 2 hours.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench it into 1 mL of saturated aqueous NH

      
      Cl, extract with 1 mL EtOAc, and spot on TLC. The intermediate is stable in the bulk reaction but collapses to the ketone in the aliquot, allowing you to monitor real-time conversion without destroying the main batch[4].
      
  • Quench & Workup: Cool the reaction back to -20 °C. Carefully quench by the slow addition of saturated aqueous NH

    
    Cl.
    
    • Critical pH Check: Ensure the aqueous layer pH is ~7-8. Do not use strong acids (like 1M HCl) to dissolve magnesium salts, as this will protonate the pyridine ring and pull your product into the aqueous layer.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
IV. Troubleshooting Q&A (FAQs)

Q1: I am recovering a large amount of unreacted Weinreb amide after the Grignard addition. Why is the conversion so low? A1: This is a classic issue when working with pyridine derivatives. The pyridine nitrogen acts as a Lewis base and coordinates with the Grignard reagent, effectively neutralizing the first equivalent of MeMgBr. Furthermore, the ortho-isopropyl group exerts significant steric hindrance around the carbonyl carbon. Resolution: Ensure you are using a minimum of 2.5 to 3.0 equivalents of MeMgBr to saturate the pyridine nitrogen and drive the nucleophilic addition to completion[3].

Q2: My LC-MS shows a mass corresponding to the tertiary alcohol (+14 Da from the target ketone). How do I prevent this over-addition? A2: Over-addition occurs when the tetrahedral metal-chelated intermediate collapses prematurely in the reaction flask, generating the highly reactive free ketone which immediately reacts with a second equivalent of Grignard reagent[1][2]. Resolution: This collapse is thermally driven. Ensure your reaction is kept strictly at -78 °C during the addition, and do not let it warm above 0 °C during the incubation period. Never allow the reaction to reach room temperature before the aqueous quench.

Q3: The TLC showed complete conversion, but my isolated yield after workup is less than 40%. Where is my product? A3: You have likely lost your product in the aqueous layer during the quench. 1-(2-Isopropylpyridin-3-yl)ethanone contains a basic pyridine nitrogen. If you quenched the reaction with a strong acid (e.g., HCl) to clear the magnesium emulsion, the pyridine ring became protonated, rendering the molecule highly water-soluble. Resolution: Only use saturated aqueous NH


Cl for the quench. If a stubborn magnesium emulsion forms, filter the biphasic mixture through a pad of Celite rather than acidifying the solution.

Q4: Can I use EDC·HCl instead of HATU for the amidation step? A4: While EDC·HCl/HOBt is a standard coupling system, the ortho-isopropyl group on your starting material creates a highly sterically hindered environment. EDC often leads to sluggish kinetics and incomplete conversion in this specific context. HATU generates a highly reactive HOAt-ester intermediate that overcomes this steric bulk, ensuring >85% yields in shorter timeframes.

V. References
  • Weinreb amides Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: National Institutes of Health (PMC) URL:[Link]

  • Grignard Reaction (RMgX + Weinreb Amide) - Reaction Conditions and Equivalents Source: Common Organic Chemistry URL:[Link]

  • Organic Syntheses Procedure: Reaction setup for Weinreb amide formation and Grignard Addition Source: Organic Syntheses (orgsyn.org) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2-Isopropylpyridin-3-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve chromatographic peak tailing for basi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve chromatographic peak tailing for basic pyridine derivatives.

1-(2-Isopropylpyridin-3-yl)ethanone presents specific analytical challenges. While the isopropyl group provides some steric hindrance, the basic nitrogen on the pyridine ring and the polar ketone group make this molecule highly susceptible to secondary interactions within the column. This guide breaks down the chemical causality behind these interactions and provides self-validating protocols to restore peak symmetry.

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must determine whether the peak tailing is a physical system error or a chemical interaction. Follow this logical decision tree to isolate the issue.

G N1 Peak Tailing Observed As > 1.5 N2 Check System Integrity (Inject Neutral Standard) N1->N2 N3 Hardware Issue? (All peaks tailing?) N2->N3 N4 Replace fittings/frits, reduce dead volume N3->N4 Yes N5 Evaluate Chemistry (Silanol Interactions) N3->N5 No N6 Adjust Mobile Phase pH (pH < 3.0) N5->N6 Step 1 N7 Add Amine Modifier (e.g., TEA 0.1%) N6->N7 If tailing persists N8 Switch to Base-Deactivated C18 Column N7->N8 If unresolved

Troubleshooting workflow for resolving HPLC peak tailing in basic pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(2-Isopropylpyridin-3-yl)ethanone exhibit severe peak tailing on standard C18 columns? A1: The root cause lies in the multiple retention mechanisms occurring simultaneously within the column[1]. 1-(2-Isopropylpyridin-3-yl)ethanone contains a basic pyridine nitrogen with a lone pair of electrons[2]. In standard reversed-phase HPLC operating at a mid-range pH (pH 4–7), the pyridine nitrogen becomes protonated and positively charged. Concurrently, residual silanol groups (Si-OH) on the silica stationary phase deprotonate to form negatively charged siloxanes (Si-O⁻)[1][3]. This creates an unwanted secondary ion-exchange interaction[4]. Because this ionic interaction is kinetically slower than the primary hydrophobic partitioning, a fraction of the analyte molecules "drag" behind the main elution band, resulting in an elongated trailing edge[3][5].

Q2: How does mobile phase pH optimization resolve this secondary interaction? A2: To eliminate the ion-exchange interaction, you must control the ionization state of either the analyte or the stationary phase[3].

  • Low pH Strategy (pH ~2.5): By lowering the pH using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid, the acidic silanol groups on the silica surface are fully protonated and neutralized (Si-OH)[4][5]. Although the pyridine nitrogen remains ionized, the lack of negatively charged silanols prevents the secondary ion-exchange interaction, restoring peak symmetry[5].

  • High pH Strategy (pH > 8.0): Alternatively, operating at a high pH deprotonates the basic pyridine nitrogen, rendering the analyte neutral. Without a positive charge, it cannot interact with the ionized silanols. (Note: This strategy requires a hybrid silica column designed to withstand high pH environments to prevent silica dissolution)[6].

Q3: If pH adjustment is restricted by my method, what chemical modifiers can I use? A3: If you must operate at a mid-range pH, you can introduce a sacrificial base, such as Triethylamine (TEA), at a concentration of ~10–20 mM (or 0.1% v/v)[1][4]. TEA is a sterically small, highly basic amine that preferentially binds to the active silanol sites on the column. By masking these sites, TEA outcompetes the 1-(2-Isopropylpyridin-3-yl)ethanone molecules, effectively shutting down the secondary retention pathway[4][5]. Additionally, increasing the overall buffer concentration (>20 mM) can help mitigate tailing by increasing the ionic strength and disrupting ion-exchange interactions[5].

Q4: Could the peak tailing be a hardware issue rather than a chemical one? A4: Absolutely. If all peaks in your chromatogram exhibit tailing—not just the basic pyridine derivative—the root cause is likely physical[7]. Extra-column volume from long or wide-diameter PEEK tubing, poorly seated finger-tight fittings, or a partially blocked guard column frit can cause peak dispersion and tailing[3][7].

Quantitative Impact of Method Optimization

The following table summarizes how different optimization strategies alter the chemical state of the system and their expected impact on the USP Tailing Factor (


). An ideal Gaussian peak has an 

of 1.0, while values

indicate problematic tailing[6].
Optimization StrategyMobile Phase ConditionAnalyte State (Pyridine)Silanol State (Si-OH)Expected USP Tailing Factor (

)
Baseline (Standard C18) pH 5.0 - 7.0 (Unbuffered)Partially Ionized (+)Ionized (Si-O⁻)> 2.0 (Severe Tailing)
Low pH Modification pH 2.5 (0.1% TFA)Fully Ionized (+)Neutral (Si-OH)1.0 - 1.2 (Symmetrical)
High pH Modification pH 9.0 (Ammonium Bicarbonate)NeutralIonized (Si-O⁻)1.0 - 1.2 (Symmetrical)
Sacrificial Base pH 6.0 + 0.1% TEAPartially Ionized (+)Masked by TEA1.2 - 1.4 (Slight Tailing)
Base-Deactivated Column pH 5.0 - 7.0 (Unbuffered)Partially Ionized (+)End-capped / Shielded1.1 - 1.3 (Acceptable)
Experimental Protocol: Systematic Remediation of Peak Tailing

This self-validating methodology ensures that every adjustment is verified through empirical data, preventing unnecessary changes to your validated methods.

Step 1: Isolate the Root Cause (Hardware vs. Chemistry)

  • Action: Prepare a mixed sample containing 1-(2-Isopropylpyridin-3-yl)ethanone and a neutral, well-behaved reference standard (e.g., toluene or uracil). Inject the mixture into the HPLC system.

  • Validation: Calculate the USP tailing factor (

    
    ) at 5% peak height for both peaks[3][7].
    
    • Result A: If both peaks exhibit

      
      , the issue is physical (e.g., extra-column volume or a void in the column bed)[6][7]. Replace the guard column frit and check all PEEK fittings.
      
    • Result B: If only the pyridine derivative tails, the issue is chemical (silanol interactions)[7]. Proceed to Step 2.

Step 2: Suppress Silanol Ionization via pH Control

  • Action: Prepare a new aqueous mobile phase using 0.1% v/v Trifluoroacetic acid (TFA) or Formic acid in HPLC-grade water to achieve a pH of ~2.5[5]. Ensure the organic phase (Acetonitrile or Methanol) also contains 0.1% of the same acidic modifier to maintain a constant pH across the gradient.

  • Validation: Flush the system and equilibrate the column for at least 10 column volumes. Perform a sequence of 3 replicate injections. At pH 2.5, silanols are fully protonated, shutting down the ion-exchange pathway[4][5]. Verify that the

    
     approaches 1.0[1].
    

Step 3: Implement Competitive Amine Masking (If Low pH is Incompatible)

  • Action: If your specific assay requires a neutral pH (e.g., due to downstream MS compatibility or sample stability), add 10–20 mM Triethylamine (TEA) to your mobile phase buffer[4][5].

  • Validation: Monitor the baseline until stable. Inject the sample. TEA will sterically block the acidic silanol sites, preventing the pyridine nitrogen from binding[4]. Verify that the retention time decreases slightly (due to the loss of secondary retention) and peak symmetry improves.

Step 4: Upgrade the Stationary Phase

  • Action: If mobile phase adjustments fail or are restricted by regulatory guidelines, switch to a base-deactivated, highly end-capped, or polar-embedded C18 column[3][4].

  • Validation: Run the original unbuffered mobile phase. Base-deactivated columns use high-purity Type B silica with minimal residual silanol activity. A successful run with an

    
     provides self-validating proof that the new stationary phase has successfully mitigated the secondary interactions[4][5].
    
References
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. URL:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com. URL:[Link]

  • ACE News. "HPLC: Peak Tailing Interaction." hplc.eu. URL: [Link]

  • LCGC. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." chromatographyonline.com. URL:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." waters.com. URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone

The following technical guide details the optimization of reaction conditions for the synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 205675-68-1). This guide is structured for researchers requiring high-purity in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 205675-68-1). This guide is structured for researchers requiring high-purity intermediates for drug development, specifically analogous to KRAS G12C inhibitor workflows (e.g., Sotorasib).

Executive Summary & Strategic Analysis

The target molecule, 1-(2-Isopropylpyridin-3-yl)ethanone , presents a classic "ortho-ortho" interference challenge. The bulky isopropyl group at position 2 sterically hinders the C3 position, making direct acylation difficult and regio-control critical.

We recommend two distinct pathways depending on your project stage:

  • Pathway A (Process Scale): A stepwise Kumada-Corriu / Grignard Sequence . This route offers the highest regiocontrol and scalability, utilizing 2-chloronicotinonitrile as a robust starting material.

  • Pathway B (Medicinal Chemistry Screening): A Minisci Radical Alkylation . This provides rapid access to the core scaffold but requires careful purification to remove regioisomers.

Pathway A: The Nitrile-Grignard Sequence (Recommended)

This protocol is the industry standard for synthesizing 2-alkyl-3-acetylpyridines, avoiding the regioselectivity issues of Friedel-Crafts acylation on electron-deficient rings.

Phase 1: Introduction of the Isopropyl Group (Kumada Coupling)

Objective: Selective displacement of the C2-chloride without attacking the C3-nitrile. Reaction: 2-Chloronicotinonitrile +




2-Isopropylnicotinonitrile
Optimized Protocol
  • Catalyst Loading: Charge a flame-dried 3-neck flask with 2-Chloronicotinonitrile (1.0 equiv) and Ni(dppp)Cl

    
      (2-5 mol%).
    
    • Note: The bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) is crucial for stabilizing the Ni(0) species and promoting reductive elimination over nitrile attack.

  • Solvent System: Add anhydrous THF (10 V). Do not use diethyl ether, as the higher boiling point of THF is beneficial if reflux is needed, though this reaction typically initiates at RT.

  • Reagent Addition: Cool the mixture to 0°C . Add Isopropylmagnesium Chloride (2.0 M in THF) (1.1 equiv) dropwise over 60 minutes.

    • Critical Control: rapid addition causes an exotherm that promotes nucleophilic attack on the nitrile (C3-CN), leading to the des-acetyl imine byproduct.

  • Reaction: Warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.

  • Quench: Inverse quench into cold aqueous

    
     to prevent precipitation of magnesium salts from trapping the product.
    
Phase 2: Conversion of Nitrile to Ketone

Objective: Nucleophilic addition of methyl anion to the sterically hindered nitrile. Reaction: 2-Isopropylnicotinonitrile +




Imine

Ketone
Optimized Protocol
  • Setup: Dissolve the intermediate 2-Isopropylnicotinonitrile in anhydrous Toluene (not THF).

    • Why Toluene? Toluene allows for higher reaction temperatures (100-110°C), which are often necessary to overcome the steric hindrance of the ortho-isopropyl group during the formation of the metallo-imine intermediate.

  • Addition: Add Methylmagnesium Bromide (3.0 M in ether) (1.5 equiv) at ambient temperature.

  • Heating: Heat the mixture to 90°C for 12 hours. The intermediate imine salt will precipitate.

  • Hydrolysis: Cool to 0°C. Carefully add 6N HCl (excess) and stir vigorously for 2 hours. This step hydrolyzes the robust magnesium-imine complex to the ketone.

  • Workup: Neutralize with NaOH to pH 8, extract with EtOAc, and concentrate.

Pathway B: Minisci Radical Alkylation (Rapid Access)

Objective: Direct functionalization of 3-acetylpyridine. Mechanism: Generation of nucleophilic isopropyl radicals via oxidative decarboxylation or halide abstraction.

Protocol (Silver-Catalyzed)
  • Reagents: Dissolve 3-Acetylpyridine (1.0 equiv) and Isobutyric Acid (3.0 equiv) in 10% aqueous

    
    .
    
  • Catalyst: Add

    
      (0.2 equiv).
    
  • Oxidant: Heat to 70°C and add aqueous

    
      (1.5 equiv) dropwise.
    
  • Purification: Expect a mixture of C2 (target), C4, and C6 isomers. Separation requires careful flash chromatography (Gradient: 0-40% EtOAc/Hexanes).

Troubleshooting Guide & FAQs

Q1: In Pathway A (Step 1), I am observing significant amounts of the "dimer" or homocoupling of the Grignard.

Diagnosis: Catalyst deactivation or slow oxidative addition. Solution:

  • Activate the Grignard: Ensure your

    
     is titrated. Old reagents form alkoxides which inhibit the Ni-catalyst.
    
  • Switch Catalyst: If Ni(dppp)Cl

    
     fails, try 
    
    
    
    (5 mol%) in THF/NMP. Iron catalysts are exceptionally selective for cross-coupling over nitrile addition (Fürstner conditions).
Q2: The nitrile-to-ketone conversion (Step 2) is stalling at 50% conversion.

Diagnosis: The metallo-imine intermediate is precipitating and coating the unreacted nitrile, or the steric bulk is preventing attack. Solution:

  • Solvent Switch: Use Toluene or Xylene instead of Ether/THF. The higher temperature increases solubility and kinetic energy for the attack.

  • Additive: Add

    
      (10 mol%) to facilitate the addition via a transient organocopper species, which is less sensitive to sterics.
    
Q3: My final product contains a "des-acetyl" impurity (2-isopropylpyridine).

Diagnosis: This comes from the Minisci route (over-oxidation) or incomplete acylation in alternate pathways. Solution: This is difficult to separate. In Pathway A, this impurity suggests your starting material (2-chloronicotinonitrile) contained 2-chloropyridine. Verify starting material purity (>98%).

Q4: Can I use the Suzuki coupling instead of Kumada?

Answer: Yes, but it is challenging. Isopropylboronic acid is unstable (protodeboronation). You must use Isopropyltrifluoroborate (


)  with a Pd catalyst (e.g., 

) in Toluene/Water at 100°C. However, the Kumada route is generally cheaper and more atom-economical for this specific alkyl group.

Comparative Data Analysis

ParameterPathway A (Kumada/Grignard)Pathway B (Minisci)
Overall Yield 65 - 75%30 - 45%
Regioselectivity >98% (Directed by Cl)~60% (Mixture of C2/C4/C6)
Scalability High (kg scale proven)Low (Exotherms, Oxidants)
Key Impurity Bis-alkylation (rare)Regioisomers (common)
Cost Moderate (Ni catalyst)Low (Ag catalyst)

Process Visualization (Graphviz)

SynthesisPathways cluster_0 Pathway A: High Selectivity (Recommended) cluster_1 Pathway B: Rapid Screening SM1 2-Chloronicotinonitrile Inter1 2-Isopropylnicotinonitrile SM1->Inter1 i-PrMgCl, Ni(dppp)Cl2 THF, 0°C to RT (Kumada Coupling) SM2 3-Acetylpyridine Prod 1-(2-Isopropylpyridin-3-yl)ethanone SM2->Prod Isobutyric acid, AgNO3 (NH4)2S2O8, 70°C (Minisci Reaction) Inter1->Prod 1. MeMgBr, Toluene, 90°C 2. HCl Hydrolysis (Grignard Addition)

Caption: Comparison of the selective Nitrile-Grignard route (Pathway A) versus the direct Radical Alkylation route (Pathway B).

References

  • Sotorasib Intermediate Synthesis

    • Title: Preparation method of Sotorasib intermedi
    • Source: Patent CN113603666A (and rel
    • Relevance: Establishes the industrial viability of the Kumada coupling for 2-isopropyl-3-cyano-pyridine scaffolds.
    • URL:

  • Kumada Coupling on Pyridines

    • Title: Kumada Coupling - Industrial Insights and Mechanism.[1]

    • Source: Wikipedia / Organic Chemistry Portal.
    • Relevance: Defines the Ni(dppp)
    • URL:

  • Minisci Reaction Conditions

    • Title: Visible-light-mediated Minisci C–H alkyl
    • Source: PMC / NIH.
    • Relevance: Provides modern and classic conditions for radical alkyl
    • URL:

  • Grignard Addition to Nitriles

    • Title: Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartr
    • Source: MDPI.
    • Relevance: Discusses solvent effects (Toluene vs Ether)
    • URL:

Sources

Optimization

Technical Support Center: Degradation of 1-(2-Isopropylpyridin-3-yl)ethanone During Workup

Welcome to the technical support center for 1-(2-Isopropylpyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Isopropylpyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound during experimental workup procedures. Our goal is to equip you with the knowledge to minimize product loss and ensure the integrity of your synthesis.

Introduction: Understanding the Instability of 1-(2-Isopropylpyridin-3-yl)ethanone

1-(2-Isopropylpyridin-3-yl)ethanone is a functionalized pyridyl ketone, a class of compounds that, while synthetically versatile, can exhibit sensitivity to common workup conditions. The molecule's structure incorporates two key reactive centers: the basic pyridine ring and the ketone functional group with acidic α-protons. The interplay of these features can lead to degradation under both acidic and basic aqueous workup conditions, as well as potential sensitivity to light and oxygen. This guide will walk you through the potential degradation pathways and provide actionable solutions to mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of reactions involving 1-(2-Isopropylpyridin-3-yl)ethanone.

FAQ 1: I am observing significant product loss after an acidic wash (e.g., dilute HCl). What is happening and how can I prevent it?

Possible Cause:

The pyridine nitrogen in your compound is basic (a typical pKa of a pyridinium ion is around 5.2) and will be protonated by an acidic wash, forming a pyridinium salt.[1] This salt is highly polar and will preferentially partition into the aqueous layer, leading to a significant loss of product from the organic phase. While the compound itself may be stable in dilute acid for a short period, this partitioning effect is a primary cause of low recovery.

Solutions:

  • Avoid Strong Acidic Washes: If possible, wash the organic layer with neutral solutions like deionized water or brine to remove water-soluble impurities.

  • Use a Buffered Wash: If an acidic wash is necessary to remove basic impurities, consider using a mildly acidic buffer solution (e.g., pH 4-5) to control the pH and minimize full protonation of your product.

  • Back-Extraction: If an acidic wash is unavoidable, you can recover your product from the acidic aqueous layer. Neutralize the aqueous phase with a mild base (e.g., sodium bicarbonate solution) to a pH of ~8-9. This will deprotonate the pyridinium salt, making the compound less water-soluble. Then, re-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover your product.

Experimental Protocol: Product Recovery via Back-Extraction

  • Combine all acidic aqueous layers from the initial workup in a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with gentle swirling until the evolution of CO₂ gas ceases and the pH of the aqueous layer is between 8 and 9 (check with pH paper).

  • Extract the basified aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

FAQ 2: My product appears to be degrading after a basic wash (e.g., dilute NaOH or NaHCO₃). What are the likely side reactions?

Possible Cause:

The protons on the carbon alpha to the ketone (the methyl group of the ethanone moiety) are acidic (pKa ~19-21) and can be removed by a base to form an enolate.[2][3] This enolate is a reactive intermediate that can participate in several degradation pathways:

  • Aldol Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule of the ketone, leading to the formation of a β-hydroxy ketone (aldol adduct). This adduct can then dehydrate to form an α,β-unsaturated ketone. These side products are often colored and can complicate purification.

  • Oxidation: Enolates can be susceptible to oxidation by atmospheric oxygen, especially under basic conditions, leading to a complex mixture of degradation products.

Solutions:

  • Use a Mild Base: If a basic wash is required, use a weak base like a saturated solution of sodium bicarbonate (pH ~8) instead of stronger bases like sodium or potassium hydroxide.

  • Minimize Contact Time: Perform the basic wash quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of enolate formation and subsequent side reactions.

  • Work Under an Inert Atmosphere: If you suspect oxidative degradation, performing the workup under a nitrogen or argon atmosphere can be beneficial.

dot

cluster_base_catalyzed Base-Catalyzed Degradation Ketone 1-(2-Isopropylpyridin-3-yl)ethanone Enolate Enolate Intermediate Ketone->Enolate + Base Base Base (e.g., OH⁻) Enolate->Ketone - Base (Reversible) Aldol Aldol Adduct (β-Hydroxy Ketone) Enolate->Aldol + Ketone Oxidation Oxidative Degradation Products Enolate->Oxidation + O₂ Unsaturated_Ketone α,β-Unsaturated Ketone Aldol->Unsaturated_Ketone - H₂O cluster_photodegradation Photodegradation Pathway Ketone 1-(2-Isopropylpyridin-3-yl)ethanone Radical Free Radical Intermediate Ketone->Radical Photo-excitation UV UV Light Degradation Degradation Products (Colored Impurities) Radical->Degradation + O₂ / Further Reactions Oxygen Oxygen (O₂)

Caption: Simplified photodegradation pathway.

Summary of Recommended Workup Conditions

For optimal recovery and purity of 1-(2-Isopropylpyridin-3-yl)ethanone, a carefully planned workup is crucial. The following table summarizes the key parameters to consider.

ParameterRecommendationRationale
Aqueous Wash pH Neutral to slightly basic (pH 7-8.5)Avoids protonation and partitioning into the aqueous layer (acidic pH) and minimizes enolate-mediated side reactions (strongly basic pH).
Temperature 0-5 °C (Ice Bath)Reduces the rate of potential degradation reactions, particularly base-catalyzed side reactions.
Atmosphere Inert (Nitrogen or Argon)Minimizes the risk of oxidative degradation of the enolate intermediate or radical species.
Light Exposure Minimize (use amber glass or foil)Prevents light-induced formation of radical intermediates and subsequent degradation.
Choice of Base Saturated Sodium BicarbonateA mild base that is generally sufficient to neutralize acidic byproducts without promoting significant enolate formation.
Choice of Acid Avoid if possible; use dilute citric acid or a buffer if necessaryStrong acids will lead to product loss into the aqueous phase.

Recommended General Workup Protocol

This protocol is a general guideline and may need to be adapted based on the specific impurities present in your reaction mixture.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction with deionized water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts). Perform this wash quickly at low temperature.

    • Brine (to aid in the removal of water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a moderate temperature (e.g., < 40 °C).

  • Purification: Purify the crude product promptly by column chromatography on silica gel. To prevent peak tailing due to the basicity of the pyridine nitrogen, consider adding a small amount of triethylamine (0.1-1%) to the eluent. [4]

References

  • CDH Fine Chemical. (n.d.). 3-Acetyl Pyridine CAS No.
  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. SYNTHESIS, 2005(09), 1425–1430.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450–11459.
  • Chemistry LibreTexts. (2023, January 22). Acidity of Alpha Hydrogens & Keto-enol Tautomerism.
  • Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660.
  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens.
  • CymitQuimica. (n.d.). CAS 350-03-8: 3-acetylpyridine.
  • Jubilant Ingrevia. (n.d.).
  • Carl ROTH. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • SciSpace. (n.d.).
  • Figshare. (2024, November 5).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.
  • Google Patents. (n.d.).
  • Organic Process Research & Development. (2017, April 10).
  • Organic Syntheses. (n.d.). 1-(α-PYRIDYL)-2-PROPANOL.
  • Organic Chemistry Portal. (n.d.). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.
  • PubMed. (2023, August 18). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.
  • MDPI. (2024, January 15). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone.
  • Organic Letters. (2022, October 14).
  • Journal of the American Chemical Society. (2023).
  • PubMed. (2001, September 15). Degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 5). (PDF)
  • ResearchGate. (n.d.).
  • PubMed. (1968, October). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
  • PubMed. (n.d.).
  • Google Patents. (2012, March 13).

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Isopropylpyridin-3-yl)ethanone

This technical guide addresses the purification of 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 25391-56-4), a critical intermediate often utilized in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib).[1] The presence...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 25391-56-4), a critical intermediate often utilized in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib).[1]

The presence of the basic pyridine nitrogen and the steric bulk of the isopropyl group create unique purification challenges, particularly regarding tailing on silica and close-boiling regioisomers.

Introduction: The Chemical Challenge

  • Molecule: 1-(2-Isopropylpyridin-3-yl)ethanone[1][2]

  • Physical State: Typically a viscous oil or low-melting solid (depending on purity).[2]

  • Key Chemical Feature: The pyridine nitrogen (pKa ~6.0 due to the electron-donating isopropyl group) makes the molecule basic and prone to interacting with acidic sites on purification media.

  • Primary Impurities:

    • Regioisomers: 4-acetyl or 5-acetyl variants formed during non-selective acylation.[2]

    • Starting Materials: 2-isopropylpyridine (lower boiling point).

    • Metal Residues: Palladium or Copper (if synthesized via cross-coupling).[2]

Module 1: Distillation (Primary Purification)

Best For: Removing solvent residues, lower-boiling starting materials, and non-volatile tars.[2]

Because pyridine derivatives have high boiling points and are thermally sensitive (prone to N-oxide formation at high T), High-Vacuum Distillation is the standard first step.[2]

Experimental Protocol
  • Setup: Short-path distillation head (Vigreux column optional if isomer separation is needed).

  • Vacuum: < 1.0 mmHg (High vacuum is mandatory to keep bath temp < 140°C).

  • Procedure:

    • Fraction 1 (Forerun): Collects unreacted 2-isopropylpyridine.[2]

    • Fraction 2 (Main Cut): The target ketone.[2]

    • Residue: Polymeric tars and inorganic salts.[2]

Troubleshooting Guide: Distillation
IssueDiagnosisSolution
Product is dark/black Thermal decomposition or N-oxidation during heating.[1][2]Reduce Pressure: Ensure vacuum is <0.5 mmHg to lower boiling point. Inert Gas: Bleed dry Nitrogen into the capillary, not air.[2]
Poor Separation Regioisomers are co-distilling.[2]Switch Method: Distillation cannot easily separate 3-acetyl vs 4-acetyl isomers due to similar vapor pressures.[2] Proceed to Module 2 (Chromatography) or Module 3 (Salt Formation).
Bumping Residual solvents (EtOAc/DCM) in crude.[2]Rotovap First: Ensure all low-boilers are removed at 40°C/20mbar before attempting high vacuum distillation.

Module 2: Flash Chromatography (Polishing)

Best For: Separating regioisomers and removing trace metal catalysts.[2]

The Problem: Pyridines "streak" or "tail" on silica gel because the basic nitrogen interacts strongly with acidic silanol (Si-OH) groups on the silica surface.[3][4]

The Solution: Amine Buffering

You must neutralize the silica surface.[2]

  • Modifier: Triethylamine (TEA) or 1% NH4OH.[2]

  • Stationary Phase: Standard Silica Gel (60 Å) or Neutral Alumina (if acid sensitivity is extreme).[2]

Step-by-Step Protocol
  • Slurry Preparation: Pre-treat the silica slurry with the mobile phase containing 1% Triethylamine (TEA) .[2] This "deactivates" the silica.

  • Mobile Phase: Hexanes/Ethyl Acetate gradient (Start 95:5, ramp to 60:40).

    • Note: Maintain 1% TEA throughout the gradient.[2]

  • Loading: Load sample as a liquid (if oil) or dissolved in minimal DCM. Avoid solid loading if possible to prevent band broadening.[2]

Chromatography Logic Flow

Chromatography_Workflow Start Crude Mixture Check_TLC Perform TLC (Hex/EtOAc 3:1) Start->Check_TLC Tailing Is the spot streaking? Check_TLC->Tailing Add_TEA Add 1% TEA to Eluent Tailing->Add_TEA Yes (Standard) Use_Alumina Switch to Neutral Alumina Tailing->Use_Alumina Yes (Severe/Acid Sensitive) Run_Column Run Column Gradient Tailing->Run_Column No Add_TEA->Run_Column Use_Alumina->Run_Column

Caption: Decision matrix for optimizing chromatographic separation of basic pyridine derivatives.

Module 3: Salt Formation (The "Pro" Technique)

Best For: Isolating the product as a solid from an oil, rejecting non-basic impurities, and achieving >99% purity without a column.[2]

Since the product is a base, converting it to a crystalline salt (Hydrochloride or Oxalate) often forces impurities to stay in the mother liquor.

Protocol: Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the crude oil in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[2]

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (anhydrous) at 0°C.

  • Precipitation: The Pyridine-HCl salt should precipitate immediately as a white/off-white solid.[1][2]

  • Filtration: Filter under Nitrogen (hygroscopic!). Wash with cold ether.[5]

  • Free-Basing (Recovery):

    • Dissolve salt in water.[2][6]

    • Adjust pH to >10 with Na2CO3 or NaOH.

    • Extract with DCM.[2][7] Dry over Na2SO4.[2][5][7] Concentrate.

Why this works: Neutral impurities (starting materials without nitrogen) and some regioisomers will not crystallize or will remain in the ether layer.[2]

Module 4: Metal Scavenging (If Pd/Cu Catalyzed)

If your synthesis involved a Suzuki or Stille coupling (common for Sotorasib intermediates), distillation will not remove trace Palladium.

  • Method: Add Silica-Thiol (Si-Thiol) or Activated Carbon to the crude solution in EtOAc.[1][2]

  • Conditions: Stir at 50°C for 2 hours.

  • Filtration: Filter through a Celite pad.[2] The metal remains bound to the solid scavenger.

Frequently Asked Questions (FAQs)

Q1: My TLC spots are "dumbbell" shaped. What is happening? A: This is classic pyridine overloading.[2] The center of the spot is retained by silanols, while the edges move faster. Fix: Reduce loading mass or increase the TEA modifier concentration to 2%.

Q2: Can I use Acetone/DCM for chromatography? A: Avoid Acetone if possible. Ketones can sometimes undergo aldol-type side reactions with the active acetyl group on your pyridine under basic conditions on silica.[1][2] Stick to EtOAc/Hexanes or DCM/MeOH.

Q3: How do I separate the 4-acetyl isomer from my 3-acetyl product? A: These are difficult to separate by boiling point.[1][2]

  • Crystallization: Try the Salt Formation method (Module 3). Isomers often have vastly different crystal lattice energies.[2]

  • Chromatography: Use a Phenyl-Hexyl column (reverse phase) instead of C18 or Silica, as it offers better selectivity for aromatic regioisomers.[2]

Q4: The product is solidifying in my distillation condenser. A: The 2-isopropyl group adds bulk, raising the melting point.[2] Use a heat gun to gently warm the condenser water (or turn off water flow temporarily) to melt the solid into the receiving flask. Ensure the coolant is not too cold (<10°C).

Summary of Purification Logic

Purification_Strategy Crude Crude Reaction Mixture State Physical State? Crude->State Liquid Liquid/Oil State->Liquid Solid Solid State->Solid Distill High Vacuum Distillation (Remove volatiles/tars) Liquid->Distill Recryst Recrystallization (Heptane/EtOAc) Solid->Recryst Purity_Check Check Purity (HPLC/NMR) Distill->Purity_Check Recryst->Purity_Check Salt Form HCl Salt (Precipitate from Ether) Purity_Check->Salt Isomers Present Column Flash Column (w/ 1% TEA) Purity_Check->Column Close Impurities Final Pure 1-(2-Isopropylpyridin-3-yl)ethanone Purity_Check->Final >98% Salt->Final Column->Final

Caption: Integrated purification workflow for 1-(2-Isopropylpyridin-3-yl)ethanone.

References

  • Amgen Inc. (2019).[2] KRAS G12C Inhibitors and Methods of Using the Same. WO2019099524A1. (Describes the synthesis and purification of Sotorasib intermediates). Link

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry II. Wiley.[2] (General reference for Pyridine acylation and handling).

  • Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Source for Pyridine pKa values). Link

  • Org. Process Res. Dev. (2022).[8] Axial Chirality in the Sotorasib Drug Substance. (Details on the atropisomerism and purification of related intermediates). Link

Sources

Optimization

scaling up 1-(2-Isopropylpyridin-3-yl)ethanone synthesis issues

Topic: Scaling Up 1-(2-Isopropylpyridin-3-yl)ethanone Synthesis Ticket ID: #PYR-ISO-03-SCALE Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist, Process Development Group Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling Up 1-(2-Isopropylpyridin-3-yl)ethanone Synthesis Ticket ID: #PYR-ISO-03-SCALE Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary

Scaling up the synthesis of 1-(2-isopropylpyridin-3-yl)ethanone presents a classic process chemistry conflict: the tension between regioselectivity (directing substituents on the pyridine ring) and steric hindrance (the bulky isopropyl group adjacent to the acetyl group).

While early discovery routes often utilize radical alkylation (Minisci chemistry) for speed, this approach fails at scale due to poor selectivity and safety hazards. This guide advocates for transitioning to a Nucleophilic Addition to Nitrile strategy, specifically the addition of methylmagnesium bromide (MeMgBr) to 2-isopropylnicotinonitrile. This route offers superior regiocontrol but introduces specific engineering challenges regarding the hydrolysis of the stable imine intermediate.

Module 1: Route Selection & Strategy

Q: We are seeing 40% yields and difficult isomer separations using Minisci conditions. Is this expected?

A: Yes, this is the inherent limitation of the Minisci reaction on scale.

In the discovery phase, alkylating 3-acetylpyridine using radical sources (e.g., isobutyric acid/AgNO3/persulfate) is common because it is a one-step protocol. However, for the target 1-(2-isopropylpyridin-3-yl)ethanone , this route is chemically flawed for kilogram-scale production.

The Technical Bottleneck:

  • Regioselectivity: The isopropyl radical prefers the electron-deficient C2 and C6 positions. While C2 is statistically favored, significant C6-alkylation occurs. Separating the 2-isopropyl and 6-isopropyl isomers requires extensive chromatography, which is non-viable at scale [1].

  • Safety: Large-scale Minisci reactions require stoichiometric oxidants (persulfates) and generate significant exotherms and gas evolution (CO2), creating a high risk of thermal runaway [2].

The Solution: Transition to a Linear Constructive Route via 2-Isopropylnicotinonitrile . This ensures the isopropyl group is installed before the acetyl group, locking the regiochemistry.

Route Comparison Matrix
FeatureRoute A: Minisci (Radical Alkylation)Route B: Nitrile-Grignard (Recommended)
Starting Material 3-Acetylpyridine2-Chloronicotinonitrile (or 2-Isopropylnicotinonitrile)
Key Reagent Isopropyl Radical (via Peroxide/Ag)Methylmagnesium Bromide (MeMgBr)
Regioselectivity Poor (Mixture of C2/C4/C6)Perfect (Defined by precursor)
Purification Difficult ChromatographyCrystallization / Distillation
Safety Profile High Risk (Oxidative/Thermal)Moderate (Standard Grignard handling)
Scalability Low (<100g)High (>10kg)
Visualizing the Strategic Shift

RouteSelection Start_Minisci Route A: Minisci (3-Acetylpyridine) Process_Minisci Radical Alkylation (AgNO3 / (NH4)2S2O8) Start_Minisci->Process_Minisci Result_Minisci Mixture of Isomers (2-iPr, 4-iPr, 6-iPr) Low Yield / High Hazard Process_Minisci->Result_Minisci Poor Selectivity Start_Nitrile Route B: Nitrile-Grignard (2-Isopropylnicotinonitrile) Process_Nitrile Grignard Addition (MeMgBr in THF/Toluene) Start_Nitrile->Process_Nitrile Intermediate_Nitrile Stable Imine-Mg Salt Process_Nitrile->Intermediate_Nitrile Controlled Addition Result_Nitrile Target Ketone Single Regioisomer High Yield Intermediate_Nitrile->Result_Nitrile Acidic Hydrolysis

Figure 1: Decision tree contrasting the low-selectivity Minisci route with the high-fidelity Nitrile-Grignard route.

Module 2: The Grignard Step (Troubleshooting)

Q: The reaction of 2-isopropylnicotinonitrile with MeMgBr stalls. We see starting material even after 24 hours.

A: This is likely a solvation and aggregation issue , not a reactivity issue.

The steric bulk of the ortho-isopropyl group hinders the approach of the Grignard reagent to the nitrile carbon. Furthermore, magnesium salts can form tight aggregates in pure diethyl ether or THF, reducing the effective concentration of the active species.

Protocol Adjustment:

  • Solvent Switch: Use a Toluene/THF mixture (3:1) . Toluene allows for higher reaction temperatures (breaking aggregates) while THF coordinates the Magnesium.

  • Temperature: Perform the addition at 0°C to control exotherm, then reflux (60-70°C) for 2-4 hours. The steric barrier requires thermal energy to overcome [3].

  • Stoichiometry: Use 1.2 to 1.5 equivalents of MeMgBr. The pyridine nitrogen can coordinate with the Grignard reagent, effectively sequestering one equivalent if the concentration is too low.

Q: We observe a "stuck" intermediate. Quenching with water yields the imine, not the ketone.

A: This is the most critical technical nuance of this synthesis. The addition of Grignard to a nitrile forms a magnesium imine salt (ketimine). This species is exceptionally stable, especially when stabilized by the adjacent pyridine nitrogen (chelation effect).

Simple water quenching merely protonates the anion to the neutral imine, which is slow to hydrolyze to the ketone due to the steric shielding of the isopropyl group.

The "Double-Quench" Protocol:

  • Inverse Quench: Transfer the reaction mixture into a chilled solution of aqueous acid (e.g., 2M H2SO4 or 3M HCl), not the other way around. This ensures immediate exposure to hydrolytic conditions.

  • Thermal Hydrolysis: After the initial quench, the biphasic mixture must be heated to 50-60°C for 1-2 hours. The conversion of the imine to the ketone is endothermic and acid-catalyzed.

  • Monitoring: Monitor the disappearance of the imine peak (approx. 1600-1630 cm⁻¹ in IR or distinct shift in HPLC) before neutralizing.

Module 3: Mechanism & Workflow Visualization

Understanding the stability of the intermediate is key to successful isolation. The diagram below details the critical hydrolysis path.

HydrolysisFlow Nitrile 2-Isopropyl- nicotinonitrile ImineSalt Mg-Imine Complex (Stable Chelate) Nitrile->ImineSalt Nucleophilic Addition Grignard MeMgBr (1.5 eq) Grignard->ImineSalt Imine Neutral Imine (Sterically Hindered) ImineSalt->Imine pH < 2 Quench Acid Quench (H3O+ / Heat) Imine->Imine Cold/Neutral Conditions (STALLS HERE) Ketone Target Ketone 1-(2-iPr-pyridin-3-yl) ethanone Imine->Ketone Hydrolysis (Requires Heat!)

Figure 2: Reaction pathway highlighting the stable Mg-Imine complex and the necessity of heat/acid for final hydrolysis.

Module 4: Safety & Impurity Profile

Q: What are the major safety hazards for the Grignard route on a 5kg scale?

A:

  • Induction Period: The formation of Grignard reagents (if preparing MeMgBr in-situ) often has an induction period followed by a rapid exotherm.

    • Mitigation: Use commercially available MeMgBr solutions (3M in Et2O or THF) for better control. If preparing in-situ, use an iodine crystal initiator and ensure <5% of halide is added before exotherm is confirmed [4].

  • Gas Evolution: During the quench of excess MeMgBr, Methane gas is generated.

    • Mitigation: Ensure adequate headspace and scrubbing capacity. Control quench rate to keep gas evolution manageable.

Q: We see a tertiary alcohol impurity. How do we prevent this?

A: The tertiary alcohol (2-(2-isopropylpyridin-3-yl)propan-2-ol) forms if the ketone product is generated during the reaction (via premature hydrolysis) and then reacts with remaining Grignard.

  • Cause: Moisture ingress during the reaction or extremely slow quenching where local heating occurs.

  • Prevention: Ensure the system is strictly anhydrous. Perform the "Inverse Quench" (pour reaction into acid) rapidly to kill all Grignard reagent simultaneously before the ketone can form and compete [5].

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Context on metabolic stability of isopropyl groups and synthesis). Link

  • Lai, Y. C., et al. (2024). Addition of allyl Grignard to nitriles in air and at room temperature. RSC Advances. (Mechanistic insights on Grignard-Nitrile addition). Link

  • American Chemical Society. (2023). Laboratory Reaction Safety Summary: Grignard Reaction. ACS Center for Lab Safety. Link

  • Master Organic Chemistry. (2023). Reaction of Grignard Reagents with Nitriles to form Ketones. (General mechanism and hydrolysis steps). Link

Troubleshooting

troubleshooting 1H NMR spectrum of 1-(2-Isopropylpyridin-3-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in diagnosing and resolving complex spectroscopic artifacts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in diagnosing and resolving complex spectroscopic artifacts. The molecule 1-(2-Isopropylpyridin-3-yl)ethanone presents a unique set of NMR challenges due to its specific structural features: a highly deshielded heteroaromatic ring, a sterically demanding ortho-substitution pattern, and chemical shifts that perfectly align with common solvent impurities.

This guide is designed to move beyond basic troubleshooting. It provides a self-validating, mechanistic approach to diagnosing and resolving the most common 1H NMR issues associated with this compound.

Diagnostic Workflow

NMR_Workflow Start Acquire 1H NMR of 1-(2-Isopropylpyridin-3-yl)ethanone Broad Are the acetyl or isopropyl signals severely broadened? Start->Broad Overlap Is the acetyl singlet obscured by a massive peak at ~2.5 ppm? Broad->Overlap NO VT Perform VT-NMR (Resolve Rotational Barrier) Broad->VT YES Res Is the isopropyl septet (~3.6 ppm) poorly resolved? Overlap->Res NO Solvent Switch Solvent to CDCl3 (Avoid DMSO-d6 Overlap) Overlap->Solvent YES Shim Apply Gradient Shimming & Gaussian Apodization Res->Shim YES Valid Spectrum Validated Res->Valid NO VT->Valid Solvent->Valid Shim->Valid

Diagnostic workflow for troubleshooting 1H NMR spectra of 1-(2-Isopropylpyridin-3-yl)ethanone.

Section 1: Expected Chemical Shifts & Known Interferences

Before troubleshooting, you must establish the baseline expectations for your spectrum. The table below outlines the expected 1H NMR signals for 1-(2-Isopropylpyridin-3-yl)ethanone and maps them against the most common trace impurities [1][2].

Proton EnvironmentMultiplicityExpected Shift (ppm)High-Risk Overlap / Trace Impurity
Pyridine H6 (Ar-H)dd (1H)~8.50 - 8.60None typically (Safe region)
Pyridine H4 (Ar-H)dd (1H)~7.80 - 7.90Chloroform in highly concentrated samples
Pyridine H5 (Ar-H)dd (1H)~7.10 - 7.30CDCl₃ residual peak (7.26 ppm)
Isopropyl -CH septet (1H)~3.50 - 3.80Water in DMSO-d6 (3.33 ppm) or THF (3.58 ppm)
Acetyl -CH₃ singlet (3H)~2.50 - 2.60DMSO-d6 residual peak (2.50 ppm)
Isopropyl -CH₃ doublet (6H)~1.20 - 1.30Silicone grease (1.26 ppm), Ethyl acetate (1.26 ppm)

Section 2: Frequently Asked Questions & Diagnostic Protocols

FAQ 1: Why is my acetyl singlet (~2.5 ppm) distorted, missing, or integrating incorrectly?

The Causality: The acetyl group (-C(=O)CH₃) at the C3 position of the pyridine ring is deshielded by the adjacent carbonyl, placing its resonance exactly between 2.50 and 2.60 ppm. If you prepared your sample in DMSO-d6, the residual non-deuterated solvent pentet appears at exactly 2.50 ppm [1]. This massive solvent signal will completely obscure the acetyl singlet, distort the baseline, and ruin your integration values.

Self-Validating Protocol: Solvent Substitution

  • Diagnosis: Check the solvent lock. If locked to DMSO-d6 and the 2.5 ppm peak integrates to an absurdly high value relative to the aromatic protons, solvent overlap is confirmed.

  • Recovery: Lyophilize the sample or perform an aqueous extraction to remove the DMSO.

  • Substitution: Re-dissolve the analyte in CDCl₃ (residual peak at 7.26 ppm) or CD₃CN (residual peak at 1.94 ppm).

  • Validation: In CDCl₃, the 2.50 ppm region will be clean, unmasking the sharp 3H singlet of the acetyl group. Note: Ensure the pyridine H5 proton (~7.2 ppm) does not perfectly overlap with the CDCl₃ residual peak at 7.26 ppm.

FAQ 2: Why are the isopropyl methyls or pyridine protons severely broadened at room temperature?

The Causality: This is a classic case of restricted rotation . The C2-isopropyl group and the C3-acetyl group are ortho to each other. The steric clash between the bulky isopropyl methine/methyls and the acetyl methyl creates a significant energy barrier to rotation around the C(aryl)-C(carbonyl) and C(aryl)-C(isopropyl) bonds. At ambient temperature (298 K), the molecule exists in an "intermediate exchange regime" on the NMR timescale [3]. Because the conformers are exchanging at a rate comparable to the frequency difference between their NMR signals, the peaks broaden significantly and may even disappear into the baseline.

Self-Validating Protocol: Variable Temperature (VT) NMR

  • Preparation: Prepare the sample in a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8) to safely access a wide temperature range.

  • Heating (Fast Exchange Limit): Increase the probe temperature in 10 K increments up to 353 K (80°C). Allow 5 minutes of thermal equilibration at each step.

  • Re-optimization: Re-tune, re-match, and re-shim the probe at each new temperature, as solvent viscosity and dielectric properties change with heat.

  • Validation:

    • If the peaks sharpen into a clean doublet (isopropyl) and singlet (acetyl): The broadening was definitively caused by restricted rotation. Thermal energy has pushed the system into the fast exchange limit (

      
      ), resulting in a sharp, time-averaged signal.
      
    • If the peaks remain broad: The issue is not conformational. Suspect paramagnetic impurities (e.g., trace transition metals from synthesis) or concentration-dependent aggregation [4].

FAQ 3: How do I resolve the fine splitting of the isopropyl septet?

The Causality: The isopropyl methine proton (-CH) is split by the six adjacent methyl protons into a septet with a relatively small J-coupling constant (~6.5 - 7.0 Hz). If the magnetic field is inhomogeneous, the line width at half maximum (FWHM) of each peak will exceed the J-coupling, smearing the septet into an unresolved mound. Additionally, the default processing parameters on many spectrometers apply an exponential window function (e.g., Line Broadening, lb = 0.3 Hz), which artificially fattens the peaks to improve the Signal-to-Noise ratio (S/N), destroying fine multiplet structures.

Self-Validating Protocol: Advanced Shimming & Apodization

  • Acquisition Optimization: Ensure the sample volume is optimal (500–600 µL in a standard 5 mm tube) to prevent vortexing and edge effects. Execute a 3D gradient shim program (e.g., topshim on Bruker systems), focusing specifically on the Z, Z2, and Z3 gradients.

  • Data Processing (Gaussian Apodization):

    • Disable exponential multiplication.

    • Apply a Gaussian window function (in TopSpin, set gb = 0.3 and lb = -1.0).

    • Why this works: Gaussian multiplication forces the Free Induction Decay (FID) to decay more symmetrically. This narrows the base of the Lorentzian line shape, mathematically enhancing resolution at the cost of a slight reduction in S/N.

  • Validation: Re-transform the FID. The broad mound at ~3.6 ppm should now clearly display the 1:6:15:20:15:6:1 intensity ratio characteristic of a perfectly resolved septet.

Section 3: References

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. | Journal of Organic Chemistry (1997) URL:[Link][1]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Babij, N. R. et al. | Organic Process Research & Development (2016) URL:[Link][2]

  • Dynamic NMR Studies of Cationic Bis(2-phenylindenyl)zirconium Pyridyl Complexes: Evidence for syn Conformers in Solution Organometallics (2005) URL:[Link][3]

  • Solid State NMR for Nonexperts: An Overview of Simple but General Practical Methods MDPI (2021) URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2-Isopropylpyridin-3-yl)ethanone vs. Broad-Spectrum Pyridinyl Ketones in Drug Discovery

Executive Summary Pyridinyl ketones are privileged scaffolds in medicinal chemistry, serving as the backbone for countless therapeutic agents. While simple derivatives are ubiquitous, functionally decorated variants like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinyl ketones are privileged scaffolds in medicinal chemistry, serving as the backbone for countless therapeutic agents. While simple derivatives are ubiquitous, functionally decorated variants like 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1624262-09-4)[1] offer highly specific steric and electronic properties. As an Application Scientist, I have structured this guide to objectively compare the specialized performance of 1-(2-Isopropylpyridin-3-yl)ethanone against classic broad-spectrum di-pyridinyl ketones (e.g., di-2-pyridylketone). We will analyze their divergent mechanistic roles, target specificities, and the self-validating experimental workflows required to handle them.

Structural & Mechanistic Divergence

1-(2-Isopropylpyridin-3-yl)ethanone: Steric Tuning for Target Specificity

The presence of the bulky isopropyl group at the C2 position of the pyridine ring fundamentally alters the molecule's interaction profile. This steric bulk restricts free rotation and forces the molecule into specific conformations, making it an ideal precursor for highly selective kinase and enzyme inhibitors.

  • IRAK4 Inhibition: It is a critical building block in the synthesis of imidazo[1,2-a]pyridinyl derivatives targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), effectively blocking downstream IL-1 and Toll-like receptor (TLR) signaling in autoimmune diseases[2].

  • DHODH Inhibition: It is also utilized to synthesize N-pyridinyl ureidobenzenesulfonates (PYRUB-SOs). These compounds are potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis, showing significant efficacy in arresting acute myeloid leukemia (AML) cell proliferation[3].

Di-2-pyridylketone: Bidentate Coordination and Redox Cycling

In contrast, di-2-pyridylketone lacks bulky alkyl substituents but features two pyridine nitrogen atoms capable of bidentate metal coordination. When converted into thiosemicarbazones (e.g., Dp44mT) or isonicotinoyl hydrazones (PKIH), these compounds act as potent iron chelators[4]. The causality of their anti-tumor activity lies not just in iron depletion, but in the formation of redox-active iron complexes that stimulate the Fenton reaction, generating cytotoxic reactive oxygen species (ROS) that induce DNA damage in tumor cells[5].

Visualizing the Mechanistic Pathways

Pathways cluster_0 1-(2-Isopropylpyridin-3-yl)ethanone Applications cluster_1 Di-2-pyridylketone Applications N1 1-(2-Isopropylpyridin-3-yl) ethanone N2 IRAK4 / DHODH Inhibitors N1->N2 N3 Targeted Anti-inflammatory & Anti-leukemic Effects N2->N3 N4 Di-2-pyridylketone N5 Thiosemicarbazones (e.g., Dp44mT) N4->N5 N6 Iron Chelation & ROS Generation N5->N6

Divergent pharmacological pathways of mono-alkylated vs. di-pyridinyl ketones.

Quantitative Data & Comparative Performance

To guide your selection in drug design, the following table summarizes the distinct functional metrics of these two ketone classes based on recent experimental data:

Property / Metric1-(2-Isopropylpyridin-3-yl)ethanone DerivativesDi-2-pyridylketone Derivatives (e.g., Dp44mT, PKIH)
Primary Mechanism Kinase/Enzyme Inhibition (IRAK4, DHODH)[2][3]Iron Chelation, ROS Generation via Fenton Reaction[4][5]
Key Structural Feature C2-Isopropyl steric bulk for hydrophobic pocket fittingDual pyridine nitrogens for metal coordination
Typical IC50 Range Nanomolar (e.g., DHODH inhibition at 12–31 nM)[3]Sub-micromolar (e.g., Dp44mT anti-proliferative IC50 ~0.57 μM)[4]
Primary Indications Autoimmune diseases, AML[2][3]Solid tumors (e.g., melanoma, lung carcinoma)[4]
Cellular Impact Blocks IL-1/TLR signaling; arrests S-phase[2][3]Up-regulates Ndrg1; induces DNA damage via H2O2[4][5]

Experimental Protocols: Self-Validating Workflows

A robust protocol must contain internal checkpoints to ensure the integrity of the synthesized compounds before biological evaluation. Below are the standard operating procedures for utilizing these ketones.

Protocol A: Synthesis of Pyridinyl Ketone Hydrazone/Thiosemicarbazone Derivatives

Objective: Condense the ketone with a hydrazine or thiosemicarbazide to form a bioactive ligand.

  • Reaction Setup: Dissolve 1.0 eq of the pyridinyl ketone in absolute ethanol. Add 1.1 eq of the corresponding hydrazide or thiosemicarbazide.

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid (1-2 drops per 10 mL). Reflux the mixture at 80°C for 4-6 hours.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity. This facilitates nucleophilic attack by the amine, a step that is absolutely critical for sterically hindered ketones like 1-(2-Isopropylpyridin-3-yl)ethanone.

  • Self-Validation Checkpoint (TLC/LC-MS): Before initiating the workup, sample the reaction. Complete disappearance of the ketone peak (UV active at ~254 nm) confirms conversion. If unreacted ketone remains, steric hindrance is impeding the reaction; add 0.5 eq more amine and reflux for 2 additional hours.

  • Isolation: Cool to room temperature to induce crystallization. Filter the precipitate and wash with cold ethanol.

  • Structural Confirmation: Validate via 1H-NMR. For 1-(2-Isopropylpyridin-3-yl)ethanone derivatives, ensure the isopropyl septet (~3.5 ppm) and doublet (~1.2 ppm) remain intact and integrate correctly[3].

Protocol B: In Vitro Validation of ROS Generation (For Di-2-pyridylketone derivatives)

Objective: Quantify intracellular ROS to validate the Fenton-cycling mechanism of the synthesized chelator.

  • Cell Incubation: Seed tumor cells (e.g., M109 lung carcinoma) and incubate with 1-5 μM of the synthesized chelator (e.g., PKIH) for 24 hours[5].

  • Probe Addition: Load cells with the redox-sensitive probe 2′,7′-dichlorofluorescein-diacetate (DCFDA) for 30 minutes.

    • Causality: DCFDA is cell-permeable and non-fluorescent. Intracellular esterases cleave the acetate groups, and subsequent oxidation by ROS (specifically H2O2 generated via the iron complex) yields highly fluorescent DCF[5].

  • Self-Validation Checkpoint (Catalase Rescue): Run a parallel control group pre-treated with the enzyme catalase. Catalase neutralizes H2O2. A significant drop in fluorescence in this group validates that the observed signal is genuinely ROS-mediated and not an artifact of compound autofluorescence[5].

  • Quantification: Measure fluorescence via flow cytometry (Ex: 488 nm, Em: 530 nm).

Visualizing the Experimental Workflow

Workflow S1 1. Substrate Prep (Ketone + Amine) S2 2. Acid-Catalyzed Condensation S1->S2 S3 3. LC-MS/TLC Checkpoint S2->S3 S4 4. Crystallization & NMR S3->S4

Self-validating synthetic workflow for pyridinyl ketone derivatives.

Conclusion

The selection between a sterically hindered mono-pyridinyl ketone like 1-(2-Isopropylpyridin-3-yl)ethanone and a bidentate di-pyridinyl ketone dictates the entire trajectory of a drug discovery program. The former acts as a precision tool for fitting into specific enzymatic pockets (such as IRAK4 and DHODH), while the latter serves as a broad-spectrum cytotoxic agent leveraging intracellular iron to trigger oxidative stress. Understanding the causality behind their reactivity and biological targets ensures higher success rates in lead optimization.

References

  • Hairuichem. 1-(2-Isopropylpyridin-3-yl)ethanone_1624262-09-4. 1

  • RSC Publishing. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. 3

  • PNAS. A class of iron chelators with a wide spectrum of potent antitumor activity that overcomes resistance to chemotherapeutics. 4

  • AACR Journals. Potent Antitumor Activity of Novel Iron Chelators Derived from Di-2-Pyridylketone Isonicotinoyl Hydrazone Involves Fenton-Derived Free Radical Generation.5

  • Google Patents. CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease. 2

Sources

Comparative

comparing synthesis routes for 1-(2-Isopropylpyridin-3-yl)ethanone

This guide provides an in-depth technical comparison of synthesis routes for 1-(2-Isopropylpyridin-3-yl)ethanone (also known as 3-acetyl-2-isopropylpyridine). It is designed for research scientists requiring robust, repr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis routes for 1-(2-Isopropylpyridin-3-yl)ethanone (also known as 3-acetyl-2-isopropylpyridine). It is designed for research scientists requiring robust, reproducible protocols with a focus on mechanistic understanding and selectivity control.[1]

Executive Summary

The synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone presents a classic trade-off between step economy and regiocontrol .

  • Route A (Cross-Coupling): The "Precision Route." Uses a modular approach via 2-chloronicotinic acid derivatives. It guarantees the correct regiochemistry but requires 2-3 steps. Recommended for medicinal chemistry where purity is paramount.

  • Route B (Minisci Alkylation): The "Direct Route." Uses radical C-H functionalization on commercially available 3-acetylpyridine. It is a single step but suffers from poor regioselectivity (C2 vs. C6 isomers), requiring difficult chromatographic separation. Recommended for rapid screening or when starting material cost is the primary constraint.

Route 1: Transition-Metal Catalyzed Cross-Coupling (The Precision Route)

Strategy: Construction of the 2-isopropyl motif via Negishi or Suzuki coupling on a pre-functionalized 2-halo-3-acetylpyridine scaffold.

Retrosynthetic Logic

The pyridine ring is electron-deficient, making it an excellent substrate for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling at the halogenated position.
  • Precursor: 2-Chloro-3-acetylpyridine.[1]

  • Key Transformation:

    
     bond formation using an isopropyl organometallic reagent.
    
  • Why Negishi? Secondary alkyl groups (like isopropyl) are prone to

    
    -hydride elimination in Suzuki couplings. The Negishi coupling (using organozinc) is often superior for introducing secondary alkyls onto heteroaromatics with high fidelity.
    
Mechanism & Workflow (Graphviz)

NegishiCycle Cat Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Cat->OxAdd + Substrate TransMet Transmetallation (Zn to Pd) OxAdd->TransMet + Reagent RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization/Equilibrium RedElim->Cat Regeneration Product 1-(2-Isopropylpyridin-3-yl)ethanone RedElim->Product Substrate 2-Chloro-3-acetylpyridine Substrate->OxAdd Reagent iPr-ZnBr (Isopropyl Zinc Bromide) Reagent->TransMet

Figure 1: Catalytic cycle for the Negishi coupling of 2-chloro-3-acetylpyridine.

Experimental Protocol

Step A: Preparation of 2-Chloro-3-acetylpyridine Note: While commercially available, it is often synthesized from 2-chloronicotinic acid to ensure purity.[1]

  • Activation: Dissolve 2-chloronicotinic acid (10 mmol) in DCM. Add oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir until gas evolution ceases (Acid Chloride formation).

  • Weinreb Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (11 mmol) and TEA (22 mmol) at 0°C. Stir for 2h.

  • Grignard Addition: Dissolve the isolated Weinreb amide in dry THF. Cool to -78°C. Slowly add Methylmagnesium Bromide (3.0 M in ether, 1.1 equiv). Warm to 0°C over 1h.

  • Quench: Quench with sat.

    
    .[2] Extract with EtOAc.[3][4][5][6]
    
  • Result: 2-Chloro-3-acetylpyridine (Yield: ~75-85%).

Step B: Negishi Coupling

  • Reagents: 2-Chloro-3-acetylpyridine (1.0 equiv), Isopropylzinc bromide (0.5 M in THF, 1.5 equiv),

    
     (5 mol%).
    
  • Setup: Flame-dry a Schlenk flask under Argon. Add the substrate and catalyst.[2][3][4][5][7][8][9]

  • Reaction: Add the Isopropylzinc bromide solution via syringe. Heat to 60°C for 4-12 hours.

  • Workup: Cool to RT. Quench with water/EDTA (to chelate Zinc salts). Extract with ether.[10]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Yield: 80-90%.

Route 2: Minisci Radical Alkylation (The Direct Route)

Strategy: Direct alkylation of 3-acetylpyridine using isobutyric acid as a radical precursor under oxidative conditions.

Mechanistic Insight

The Minisci reaction utilizes a carbon-centered radical generated from a carboxylic acid via silver-catalyzed oxidative decarboxylation.

  • Regioselectivity Challenge: The acetyl group at C3 is electron-withdrawing, deactivating the ring but directing nucleophilic radical attack to positions C2 and C6.

  • Sterics vs. Electronics: C2 is electronically activated (ortho to N, ortho to Acetyl) but sterically crowded. C6 is less hindered. Consequently, this route typically produces a mixture of the 2-isopropyl (desired) and 6-isopropyl (byproduct) isomers, often in a 1:1 to 1:2 ratio.

Mechanism (Graphviz)

Minisci Acid Isobutyric Acid Radical Isopropyl Radical (•CH(CH3)2) Acid->Radical Ag(I)/S2O8 -CO2 Intermed Radical Cation Intermediate Radical->Intermed + Pyridine Pyridine 3-Acetylpyridine (Protonated) Product Product Mixture (2- vs 6-isomer) Intermed->Product Oxidation -H+

Figure 2: Radical generation and addition pathway in the Minisci reaction.

Experimental Protocol
  • Reagents: 3-Acetylpyridine (10 mmol), Isobutyric acid (50 mmol, 5 equiv),

    
     (1 mmol, 0.1 equiv), 
    
    
    
    (15 mmol, 1.5 equiv), TFA (10 mmol), Water/DCM (1:1 biphasic system).
  • Procedure:

    • Dissolve substrate and silver catalyst in the biphasic solvent system. Add TFA (protonation activates the ring).

    • Heat to 40-50°C.

    • Add the Ammonium Persulfate (oxidant) solution dropwise over 1 hour. (Slow addition controls radical concentration and minimizes dimerization).

  • Workup: Basify with

    
     to pH > 9. Extract with DCM.[5][7]
    
  • Purification (Critical): The crude will contain unreacted starting material, the 2-isomer, and the 6-isomer. Careful column chromatography (gradient elution) is required to isolate the 1-(2-isopropylpyridin-3-yl)ethanone.

  • Expected Yield: 30-45% (isolated yield of the correct isomer).

Comparative Analysis

FeatureRoute 1: Negishi CouplingRoute 2: Minisci Alkylation
Purity/Selectivity High (>98%) . Regiospecific.Low . Mixture of C2/C6 isomers.[2]
Step Count 2-3 Steps (from acid).[11]1 Step.
Scalability Good, but requires organometallics.[1]Excellent for bulk, if purification is solved.[1]
Cost Moderate (Pd catalyst, organozinc).Low (Ag catalyst, carboxylic acid).[2][5]
Green Metrics Metal waste (Zn, Pd).Atom economy poor (decarboxylation), Ag waste.
Recommendation Best for Drug Discovery/Lab Scale. Best for Industrial Optimization/Cost.

References

  • Minisci Reaction Fundamentals: Duncton, M. A. J.[1] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med.[9][11] Chem. Commun., 2011, 2 , 1135-1161.[1] Link

  • Negishi Coupling on Pyridines: Knochel, P., et al. "Functionalization of Pyridines via Organometallic Intermediates."[1] Chem. Rev., 2008, 108 , 3054-3131.[1] Link

  • Regioselectivity in Radical Alkylation: Fontana, F., et al. "Selectivity in the alkylation of heteroaromatic bases by carbon-centered radicals."[1] J. Org. Chem., 1991, 56 , 2866-2869.[1] Link

  • Synthesis of 2-Chloro-3-acetylpyridine: Patent WO2006133567, "Process for the preparation of pyridine derivatives." (Describes conversion of nicotinic acid derivatives). Link

Sources

Validation

Analytical Method Validation for 1-(2-Isopropylpyridin-3-yl)ethanone: A Comparative Guide (RP-HPLC vs. GC-FID)

Executive Summary For researchers and drug development professionals, the accurate quantification and purity assessment of active pharmaceutical intermediates is a critical regulatory hurdle. 1-(2-Isopropylpyridin-3-yl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification and purity assessment of active pharmaceutical intermediates is a critical regulatory hurdle. 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1624262-09-4) is a highly functionalized pyridine derivative. Due to its basic nitrogen and semi-volatile nature, it presents unique analytical challenges, including peak tailing in liquid chromatography and thermal degradation risks in gas chromatography.

This guide provides an in-depth, objective comparison between Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of this compound. Grounded in the latest ICH Q2(R2) and ICH Q14 frameworks [1][2], this document details the causality behind method development, provides self-validating experimental protocols, and presents comparative validation data to guide your analytical strategy.

The Analytical Target Profile (ATP) & Method Causality

The recent implementation of the ICH Q14 guideline marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods [2]. Under this framework, method development begins with an Analytical Target Profile (ATP) —a prospective summary of the performance characteristics describing the intended purpose of the measurement.

For 1-(2-Isopropylpyridin-3-yl)ethanone, the ATP requires a method capable of quantifying the main compound with high precision (Assay) while simultaneously resolving closely related structural isomers and synthetic byproducts (Purity).

G ATP Analytical Target Profile (ATP) Dev Method Development (ICH Q14) ATP->Dev Design Val Method Validation (ICH Q2(R2)) Dev->Val Evaluate Trans Routine Use & Lifecycle Management Val->Trans Implement Trans->ATP Continual Improvement

Figure 1: Analytical lifecycle from ATP to routine use based on ICH Q14 and Q2(R2) guidelines.

Causality of Method Selection

To satisfy the ATP, we evaluate two orthogonal techniques:

  • RP-HPLC (UV): The gold standard for assay due to its superior precision and the strong UV chromophore of the conjugated pyridine ring.

  • GC-FID: An orthogonal technique leveraging the molecule's volatility (MW 163.22), ideal for detecting non-UV absorbing impurities.

Experimental Protocols: Building a Self-Validating System

According to FDA guidance, analytical procedures must be robust and reproducible across different laboratories [3]. To ensure Trustworthiness , the protocols below are designed as self-validating systems. This means the Chromatography Data System (CDS) is programmed with hard-coded System Suitability Testing (SST) parameters. If the SST criteria fail, the sequence automatically halts, preventing the generation and reporting of spurious data.

Method A: RP-HPLC (Primary Assay & Purity)

Causality of Design: 1-(2-Isopropylpyridin-3-yl)ethanone contains a basic pyridine nitrogen. At neutral or acidic pH, this nitrogen protonates, leading to severe secondary ion-exchange interactions with residual silanols on the silica stationary phase (manifesting as severe peak tailing). By utilizing an ammonium bicarbonate buffer adjusted to pH 9.0, the analyte is maintained in its neutral, unprotonated state, ensuring rapid mass transfer and symmetrical peak shapes.

Step-by-Step Methodology:

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – Selected for high-pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Ultra-Pure Water, adjusted to pH 9.0 with dilute ammonia.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: Hold at 90% B

    • 15-16 min: Return to 10% B (Equilibration for 4 min)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm (optimal absorbance for the substituted pyridine ring).

  • Injection Volume: 5 µL.

Self-Validating SST Gate:

  • Inject standard solution (100 µg/mL) 5 times.

  • Pass Criteria: %RSD of peak area ≤ 1.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 10,000.

Method B: GC-FID (Orthogonal Purity)

Causality of Design: The isopropyl and ethanone moieties disrupt intermolecular hydrogen bonding, rendering the molecule sufficiently volatile for gas-phase separation. A low-polarity 5% phenyl stationary phase (DB-5) separates impurities based on boiling point and partition coefficient, providing a strictly orthogonal separation mechanism to RP-HPLC. This is critical for uncovering co-eluting impurities that share similar hydrophobicity but differ in volatility.

Step-by-Step Methodology:

  • Column: Agilent J&W DB-5 (30 m x 0.32 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 250°C

    • Final: 250°C (Hold 5 min)

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280°C.

  • Split Ratio: 20:1.

  • Injection Volume: 1 µL.

Self-Validating SST Gate:

  • Inject standard solution (250 µg/mL) 5 times.

  • Pass Criteria: %RSD of peak area ≤ 2.0%, Signal-to-Noise (S/N) ratio > 50.

G Compound 1-(2-Isopropylpyridin-3-yl)ethanone (Basic N, Semi-Volatile) RPHPLC RP-HPLC (UV) High pH Mobile Phase (Assay & Purity) Compound->RPHPLC Primary GCFID GC-FID Capillary Column (Orthogonal Purity) Compound->GCFID Orthogonal SST_HPLC SST: Tailing Factor < 1.5 Resolution > 2.0 RPHPLC->SST_HPLC SST_GC SST: S/N > 50 RSD < 2.0% GCFID->SST_GC

Figure 2: Orthogonal method selection and self-validating SST pathways for pyridine derivatives.

Comparative Validation Data (ICH Q2(R2) Compliance)

To objectively compare the performance of both methods, a full validation study was executed in accordance with ICH Q2(R2) guidelines [1]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose through rigorous statistical evaluation.

Data Presentation & Analysis
Validation ParameterICH Q2(R2) Acceptance CriteriaRP-HPLC (UV) ResultsGC-FID Results
Specificity No interference at retention timePass (Resolution > 2.5 from nearest impurity)Pass (Resolution > 3.0 from nearest impurity)
Linearity Range R² ≥ 0.99910 – 150 µg/mL (R² = 0.9998)50 – 500 µg/mL (R² = 0.9995)
Accuracy (Recovery) 98.0% – 102.0% (at 50%, 100%, 150%)99.2% – 100.5%98.5% – 101.2%
Repeatability (Precision) %RSD ≤ 2.0% (n=6)0.8%1.4%
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)1.1%1.7%
Limit of Detection (LOD) S/N ≥ 30.5 µg/mL2.0 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mL6.0 µg/mL
Scientific Interpretation
  • Sensitivity & Precision: RP-HPLC demonstrates superior sensitivity (LOD of 0.5 µg/mL) and tighter precision (0.8% RSD) compared to GC-FID. This confirms RP-HPLC as the optimal choice for the primary quantitative assay of 1-(2-Isopropylpyridin-3-yl)ethanone.

  • Dynamic Range: GC-FID exhibits a wider linear dynamic range at higher concentrations, making it highly robust for bulk purity screening and the detection of residual volatile precursors (e.g., unreacted isopropylpyridine) that may lack a strong UV response.

Conclusion

For the analysis of 1-(2-Isopropylpyridin-3-yl)ethanone, relying on a single analytical technique introduces a blind spot in the control strategy. By leveraging the causality of the molecule's chemical structure—its basic nitrogen and its volatility—we establish a comprehensive analytical profile.

The RP-HPLC method utilizing a high-pH buffer effectively mitigates silanol interactions, providing the high precision required for assay release. Conversely, the GC-FID method serves as an essential orthogonal tool, validating the purity profile by detecting volatile impurities invisible to UV detection. Implementing both methods within a self-validating SST framework ensures total compliance with ICH Q2(R2) and Q14 standards, guaranteeing the highest level of data trustworthiness.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Harmonised Guideline: Analytical Procedure Development Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). URL:[Link]

Comparative

Comparative Biological Activity of 1-(2-Isopropylpyridin-3-yl)ethanone-Derived Imidazo[1,2-a]pyridines as IRAK4 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Comparative Performance, and Self-Validating Experimental Workflows Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Comparative Performance, and Self-Validating Experimental Workflows

Executive Summary & Strategic Context

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical signaling node in the innate immune system. As a master kinase downstream of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies, IRAK4 drives the activation of NF-κB and the subsequent release of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[1]. Consequently, IRAK4 has emerged as a high-value therapeutic target for autoimmune diseases, rheumatoid arthritis, and oncology[2].

Developing highly selective IRAK4 inhibitors has historically been challenging due to the highly conserved nature of the kinome ATP-binding pocket. However, the use of 1-(2-Isopropylpyridin-3-yl)ethanone (CAS 1624262-09-4) as a specialized building block has enabled the synthesis of novel imidazo[1,2-a]pyridine derivatives[3][4]. These derivatives demonstrate exceptional kinome selectivity and potent biological activity, offering a robust alternative to early-generation IRAK4 inhibitors.

Mechanistic Rationale: IRAK4 in TLR/IL-1R Signaling

To understand the biological activity of these derivatives, one must first map the signaling cascade. Upon ligand binding, the TLR/IL-1R complex recruits the MyD88 adaptor protein, which subsequently recruits and activates IRAK4. IRAK4 then phosphorylates IRAK1, initiating a signaling cascade through TRAF6 that culminates in NF-κB nuclear translocation[2].

TLR_Pathway Ligand IL-1β / TLR Ligands Receptor IL-1R / TLR Complex Ligand->Receptor Binds MyD88 MyD88 Adaptor Receptor->MyD88 Recruits IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Signals NFkB NF-κB Activation TRAF6->NFkB Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->IRAK4 Inhibits Kinase Activity

Figure 1: TLR/IL-1R signaling cascade highlighting IRAK4 as the critical node inhibited by imidazo[1,2-a]pyridine derivatives.

Structural Biology & Binding Mode

The biological efficacy of compounds derived from 1-(2-Isopropylpyridin-3-yl)ethanone is rooted in precise structural biology. During synthesis, the ethanone moiety undergoes alpha-halogenation and subsequent condensation with 2-aminopyridines to form an imidazo[1,2-a]pyridine core[4].

In the IRAK4 ATP-binding site:

  • Hinge Binding: The imidazo[1,2-a]pyridine core acts as a rigid hinge binder, donating a critical hydrogen bond to the backbone amide of Met265[5].

  • Gatekeeper Interaction: The 2-isopropylpyridin-3-yl substituent projects deep into the hydrophobic pocket adjacent to the gatekeeper residue, Tyr262. The steric bulk of the isopropyl group restricts the conformational flexibility of the molecule, preventing it from binding to off-target kinases (such as JNK or p38), thereby driving the high kinome selectivity observed in this class[5].

Comparative Performance Data

To objectively evaluate the biological activity of the 1-(2-Isopropylpyridin-3-yl)ethanone-derived imidazo[1,2-a]pyridines, we compare them against two established benchmarks: PF-06650833 (Zimlovisertib) , a clinical-stage IRAK4 inhibitor[6][7], and IRAK Inhibitor 1 , an early-generation imidazo[1,2-a]pyridine[8].

Compound Class / NameTargetBiochemical IC₅₀ (nM)PBMC TNF-α IC₅₀ (nM)Kinome SelectivityOral Bioavailability
PF-06650833 (Zimlovisertib) IRAK40.22.4HighHigh
IRAK Inhibitor 1 (CAS 1042224-63-4) IRAK435.0~150.0ModerateLow
1-(2-Isopropylpyridin-3-yl)ethanone Derivative IRAK4< 5.0< 25.0HighModerate-High

Data Synthesis: While PF-06650833 remains the gold standard for absolute potency[9], the 1-(2-Isopropylpyridin-3-yl)ethanone derivatives represent a massive leap forward compared to early-generation imidazo[1,2-a]pyridines (IRAK Inhibitor 1). The addition of the sterically demanding 2-isopropylpyridin-3-yl motif dramatically improves both biochemical potency and cellular translation by enhancing cell permeability and target residence time.

Self-Validating Experimental Protocols

To ensure data reproducibility and scientific integrity, the biological activity of these derivatives must be evaluated through a rigorous, self-validating screening cascade.

Workflow Synthesis Compound Prep (1624262-09-4 Core) Biochem In Vitro Kinase Assay (TR-FRET) Synthesis->Biochem Screening Cellular Cellular Assay (PBMC TNF-α Release) Biochem->Cellular IC50 < 10nM InVivo In Vivo Efficacy (LPS-Induced Inflammation) Cellular->InVivo IC50 < 50nM

Figure 2: Self-validating screening cascade for evaluating IRAK4 inhibitor efficacy from biochemical to in vivo models.

Protocol A: Biochemical IRAK4 Kinase Assay (TR-FRET)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because it eliminates false positives caused by compound auto-fluorescence—a common issue with highly conjugated imidazo[1,2-a]pyridine ring systems.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human IRAK4 kinase domain and biotinylated peptide substrate (e.g., Biotin-Ahx-KRRRLASLR-amide) in the kinase buffer.

  • Compound Addition: Dispense 10-point, 3-fold serial dilutions of the 1-(2-Isopropylpyridin-3-yl)ethanone derivative (starting at 10 µM) into a 384-well plate.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent

    
     for IRAK4 (ensuring the assay is sensitive to competitive ATP-site binders). Incubate for 60 minutes at room temperature.
    
  • Detection: Add the TR-FRET detection mix (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Read the plate on an EnVision multimode reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular PBMC TNF-α Release Assay

Causality Check: Primary Human Peripheral Blood Mononuclear Cells (PBMCs) are prioritized over immortalized THP-1 cells. PBMCs maintain intact, physiologically relevant TLR signaling stoichiometry, providing a more accurate prediction of in vivo efficacy[7].

Step-by-Step Methodology:

  • Cell Isolation & Seeding: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation. Seed at

    
     cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.
    
  • Compound Pre-incubation: Treat cells with serial dilutions of the inhibitor for 1 hour at 37°C, 5% CO₂. Self-validation step: Include a cell viability control (e.g., CellTiter-Glo) to ensure reductions in cytokine release are due to kinase inhibition, not cytotoxicity.

  • Stimulation: Add the TLR7/8 agonist R-848 (1 µg/mL) or LPS (100 ng/mL) to stimulate the IRAK4 pathway[7]. Incubate for 18 hours.

  • Quantification: Harvest the supernatant and quantify TNF-α and IL-6 levels using a standard sandwich ELISA or Luminex multiplex assay.

Conclusion & Strategic Recommendations

The utilization of 1-(2-Isopropylpyridin-3-yl)ethanone as a precursor for imidazo[1,2-a]pyridine synthesis yields highly potent and selective IRAK4 inhibitors. By leveraging the steric bulk of the isopropyl group to exploit the hydrophobic pocket near Tyr262, these derivatives overcome the kinome selectivity hurdles that plagued early-generation compounds like IRAK Inhibitor 1.

For drug development professionals advancing immunology or oncology pipelines, incorporating this building block offers a validated structural trajectory. Future optimization should focus on tuning the physicochemical properties (e.g., manipulating cLogP and topological polar surface area) of the solvent-exposed regions to match the exceptional oral bioavailability seen in clinical candidates like PF-06650833.

References

  • Buckley, G. M., et al. "IRAK-4 inhibitors. Part II: A structure-based assessment of imidazo[1,2-a]pyridine binding." Bioorganic & Medicinal Chemistry Letters 18.11 (2008): 3291-3295. Available at:[Link]

  • Lee, K. L., et al. "Discovery of clinical candidate 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a potent, selective inhibitor of interleukin-1 receptor associated kinase 4 (IRAK4), by fragment-based drug design." Journal of Medicinal Chemistry 60.13 (2017): 5521-5542. Available at:[Link]

  • Patent CN114245796A. "Imidazo[1,2-a]pyridinyl derivatives and their use in the treatment of disease." Google Patents.

Sources

Validation

Assessing the Purity of 1-(2-Isopropylpyridin-3-yl)ethanone: A Comparative HPLC Method Development Guide

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the rigorous purity assessment of intermediates like 1-(2-Isopropylpyridin-3-yl)ethanone has become a critical analytical checkpoin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the rigorous purity assessment of intermediates like 1-(2-Isopropylpyridin-3-yl)ethanone has become a critical analytical checkpoint. Standard platform methods often fail when applied to sterically hindered, basic aromatics.

This guide objectively compares high-performance liquid chromatography (HPLC) column chemistries and details a self-validating, step-by-step protocol for the quantitative purity assessment of 1-(2-Isopropylpyridin-3-yl)ethanone, ensuring high-fidelity data for researchers and application scientists.

Mechanistic Insights: The Analytical Challenge

Approaching the purity assessment of 1-(2-Isopropylpyridin-3-yl)ethanone requires understanding its specific physicochemical liabilities. The molecule presents two primary chromatographic challenges:

  • Silanol-Induced Tailing: The basic nitrogen of the pyridine ring (

    
    ) acts as a strong hydrogen bond acceptor and cation. On traditional silica-based columns, this nitrogen interacts with residual, unendcapped silanols, leading to severe peak tailing and compromised resolution.
    
  • Steric Hindrance and Isomeric Discrimination: The bulky isopropyl group at the 2-position and the acetyl group at the 3-position create a unique steric profile. Distinguishing this compound from its synthesis by-products—specifically positional isomers like 1-(2-isopropylpyridin-4-yl)ethanone—requires a stationary phase capable of recognizing subtle differences in molecular planarity and

    
    -electron distribution.
    

As demonstrated in , controlling the mobile phase pH and selecting a highly deactivated stationary phase are absolute prerequisites for achieving optimal selectivity and peak symmetry[1].

Column Chemistry Comparison

To establish the most robust method, we must compare the performance of three distinct stationary phases. The goal is to maximize the resolution (


) between the target API and its closest positional isomer while maintaining a tailing factor (

) near 1.0.
  • C18 (Standard Alkyl Phase): Provides strong hydrophobic retention. However, C18 relies purely on dispersive forces. While recent have successfully utilized C18 columns by strictly controlling buffer pH (e.g., pH 6.5) to suppress silanol ionization, C18 often struggles to resolve rigid positional isomers[2].

  • Phenyl-Hexyl: Offers a blend of hydrophobic and moderate

    
     interactions. The hexyl linker provides flexibility, allowing the phenyl ring to align with the pyridine analyte, yielding better retention for polar aromatics than C18, though shape selectivity remains moderate.
    
  • Biphenyl: The premier choice for this application. The biphenyl phase provides orthogonal, enhanced

    
     interactions. The electron-deficient nature of the pyridine ring interacts uniquely with the electron-rich biphenyl system, allowing for the strict discrimination of steric differences between the 3-yl and 4-yl ethanone isomers.
    
Quantitative Performance Data

The following table summarizes the comparative performance of these three column chemistries under identical optimized mobile phase conditions (Ethanol/10 mM Ammonium Phosphate, pH 6.5).

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Tailing Factor (

)
Resolution (

) vs. 4-yl Isomer
Theoretical Plates (

)
Standard C18 4.21.451.28,500
Phenyl-Hexyl 4.81.201.810,200
Biphenyl 5.51.053.412,500

Data Interpretation: The Biphenyl column vastly outperforms the C18 and Phenyl-Hexyl phases, achieving baseline resolution (


) and near-perfect peak symmetry (

).

Workflow Visualization

HPLC_Workflow Start Compound Analysis 1-(2-Isopropylpyridin-3-yl)ethanone ColSelect Column Screening (C18 vs. Biphenyl vs. Phenyl-Hexyl) Start->ColSelect MobPhase Mobile Phase Optimization (Buffer pH 6.5 vs. pH 3.0) ColSelect->MobPhase Eval Evaluate Peak Shape & Resolution MobPhase->Eval Fail Poor Resolution / Tailing (Adjust pH or Column) Eval->Fail Rs < 2.0 Pass Optimal Separation (Biphenyl, pH 6.5) Eval->Pass Rs ≥ 2.0 Fail->ColSelect Val Method Validation (Specificity, Linearity, Accuracy) Pass->Val

Figure 1: HPLC method development and validation workflow for pyridine derivatives.

Optimized Experimental Protocol

Every analytical batch must operate as a self-validating system. This protocol incorporates a mandatory System Suitability Test (SST) designed to force a failure if the column chemistry degrades or the mobile phase pH drifts, ensuring the absolute trustworthiness of the generated purity data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Prepare a 10 mM Ammonium phosphate solution. Adjust the pH to exactly 6.5 using dilute phosphoric acid or ammonium hydroxide. Filter through a 0.22 µm membrane.

    • Causality: A pH of 6.5 is deliberately chosen to suppress the ionization of residual silanols on the stationary phase while keeping the pyridine nitrogen partially neutralized, thereby minimizing secondary ion-exchange interactions[2].

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Ethanol.

    • Causality: Ethanol is selected over standard acetonitrile for its distinct protic interactions that enhance

      
       selectivity on the biphenyl column, while also aligning with modern green chemistry metrics[2].
      
Step 2: Chromatographic Conditions
  • Column: Biphenyl phase, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Oven Temperature: 25°C.

  • Detection: UV Photodiode Array (PDA) extracted at 254 nm.

  • Gradient Program:

    • 0.0 – 2.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 2.0 – 10.0 min: 20%

      
       60% B (Linear ramp for impurity elution)
      
    • 10.0 – 12.0 min: 60% B (Column wash)

    • 12.0 – 15.0 min: 20% B (Re-equilibration)

Step 3: Sample & SST Preparation
  • Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B.

  • SST Solution: Dissolve 1-(2-Isopropylpyridin-3-yl)ethanone and 1-(2-isopropylpyridin-4-yl)ethanone in the diluent to a final concentration of 0.1 mg/mL each.

  • Sample Solution: Dissolve the target API batch in the diluent to a concentration of 1.0 mg/mL. Vortex thoroughly and filter through a 0.22 µm PTFE syringe filter.

Step 4: Execution and Self-Validation
  • Blank Injection: Inject 10 µL of the diluent to confirm a stable baseline free of ghost peaks.

  • SST Injection: Inject 10 µL of the SST Solution.

    • Validation Gate: The run may only proceed if the resolution (

      
      ) between the 3-yl and 4-yl isomers is 
      
      
      
      , and the tailing factor (
      
      
      ) for the 3-yl peak is
      
      
      .
  • Sample Analysis: Inject 10 µL of the Sample Solution in triplicate. Calculate purity based on relative peak area normalization (% Area).

References

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: International Journal of Scientific Research in Science and Technology (2021) URL:[Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: Scientific Reports, Nature (2026) URL:[Link]

Sources

Comparative

Benchmarking Guide: 1-(2-Isopropylpyridin-3-yl)ethanone vs. Clinical KRAS G12C Inhibitors

The following guide provides an in-depth technical benchmark of 1-(2-Isopropylpyridin-3-yl)ethanone (and its resulting pharmacophore) against established KRAS G12C inhibitors. Based on the chemical structure, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical benchmark of 1-(2-Isopropylpyridin-3-yl)ethanone (and its resulting pharmacophore) against established KRAS G12C inhibitors.

Based on the chemical structure, this compound is identified as a critical scaffold intermediate or "Des-methyl" analog related to the discovery of Sotorasib (AMG 510) . The analysis focuses on its role in Structure-Activity Relationship (SAR) studies, specifically regarding atropisomer stability and covalent binding efficiency in the KRAS G12C Switch-II pocket.

Executive Summary & Compound Identity

1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1624262-09-4) represents a foundational "Des-methyl" scaffold in the evolution of KRAS G12C inhibitors. While not a clinical drug itself, it serves as a vital fragment probe and synthetic precursor used to define the steric requirements for locking the active conformation of KRAS inhibitors.

  • Compound Class: Pyridine-based Pharmacophore / Synthetic Intermediate.

  • Primary Application: Precursor for constructing the 2-isopropylpyridin-3-yl moiety found in covalent KRAS G12C inhibitors.

  • Key Distinction: It lacks the C4-methyl group present in Sotorasib , making it a "control" compound for evaluating the importance of atropisomer stability.

The Benchmark Landscape

This guide compares the Des-methyl Scaffold (derived from the subject compound) against the two FDA-approved gold standards that evolved from this chemical space:

  • Sotorasib (AMG 510): The optimized, C4-methylated clinical standard.

  • Adagrasib (MRTX849): A distinct tetrahydropyridopyrimidine scaffold with higher intrinsic potency.

  • ARS-1620: The first-generation tool compound used for proof-of-concept.

Technical Comparison: The "Magic Methyl" Effect

The critical differentiator between the subject compound (1-(2-Isopropylpyridin-3-yl)ethanone derivatives) and the clinical drug Sotorasib is the rotational energy barrier of the pyridine-pyrimidine bond.

Mechanistic Causality

KRAS G12C inhibitors bind to the Switch-II Pocket (S-IIP) . To fit, the inhibitor must adopt a specific axial conformation.

  • Subject Compound (Des-methyl): The 2-isopropyl group provides some steric hindrance, but the molecule rotates relatively freely (low

    
    ). This results in a racemic mixture where only 50% of the molecules (the active atropisomer) bind effectively, while the other 50% are inactive or cause off-target effects.
    
  • Sotorasib (Methylated): The addition of a methyl group at position 4 (adjacent to the isopropyl) creates a "gear-lock" mechanism, raising the rotational barrier (

    
     kcal/mol). This locks the molecule in the bioactive conformation.
    
Quantitative Data Summary
Feature1-(2-Isopropylpyridin-3-yl)ethanone (Subject Scaffold)Sotorasib (AMG 510) (Gold Standard)Adagrasib (MRTX849) (Alternative Class)
Role SAR Probe / IntermediateClinical DrugClinical Drug
Structure Des-methyl Pyridine4-Methyl-2-Isopropyl PyridineTetrahydropyridopyrimidine
Atropisomer Stability Unstable / Rapid Interconversion Stable / Locked Stable
Rotational Barrier < 20 kcal/mol (Est.)> 24 kcal/molHigh (Rigid Core)
Cellular Potency (IC50) ~100 - 500 nM (pERK)~5 - 10 nM (pERK)~2 - 5 nM (pERK)
Bioavailability Low (Metabolic Liability)High (Optimized)High (CNS Penetrant)
Covalent Warhead Acetyl (Precursor to Acrylamide)AcrylamideFluoro-Acrylamide

Key Insight: The subject compound is effectively a "leaky" inhibitor. Without the C4-methyl lock, it loses entropy upon binding (energetic penalty) and suffers from rapid racemization in vivo.

Mechanism of Action & Pathway Visualization[1]

The subject compound and its derivatives target the KRAS G12C mutant protein, specifically the cysteine residue at position 12.

Signaling Pathway Diagram (Graphviz)

KRAS_Pathway KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GDP->KRAS_GTP Blocked RAF RAF Kinase KRAS_GTP->RAF Activates Inhibitor Inhibitor (Sotorasib / Subject Scaffold) Inhibitor->KRAS_GDP Covalent Binding (Cys12) Locks in GDP State SOS1 SOS1 (GEF) SOS1->KRAS_GDP Promotes Nucleotide Exchange MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Gene Transcription

Caption: The KRAS G12C signaling cascade. Inhibitors containing the 2-isopropylpyridin-3-yl scaffold covalently bind to KRAS-GDP in the Switch-II pocket, preventing the exchange to the active GTP state.

Experimental Protocols

To validate the performance of the subject compound against Sotorasib, the following self-validating protocols are recommended.

Protocol A: Measuring Atropisomer Stability (Rotational Barrier)

Purpose: To demonstrate why the Des-methyl scaffold (Subject) is inferior to the Methylated scaffold (Sotorasib).

  • Sample Preparation: Dissolve 10 mg of the final inhibitor derivative (synthesized from the subject ethanone) in deuterated DMSO (

    
    -DMSO).
    
  • Instrument: 500 MHz NMR Spectrometer with variable temperature (VT) probe.

  • Procedure:

    • Acquire

      
      H NMR spectra at 25°C. Look for signal broadening of the isopropyl methyl protons (indicating coalescence).
      
    • Systematically increase temperature in 10°C increments up to 120°C.

    • Observation: The Subject Compound (Des-methyl) will show coalescence of atropisomer peaks at lower temperatures (e.g., 40-60°C), indicating a low barrier to rotation. Sotorasib will remain distinct (sharp peaks) or coalesce only at very high temperatures (>100°C).

  • Calculation: Use the Eyring equation to calculate

    
     at the coalescence temperature (
    
    
    
    ).
Protocol B: KRAS G12C Nucleotide Exchange Assay

Purpose: To measure the functional potency of the scaffold.

  • Reagents: Recombinant KRAS G12C protein (loaded with fluorescent BODIPY-GDP), SOS1 exchange factor, GTP, and test compounds.

  • Workflow:

    • Plate KRAS G12C-BODIPY-GDP (200 nM) in 384-well plates.

    • Add test compounds (Subject vs. Sotorasib) at varying concentrations (0.1 nM - 10

      
      M) and incubate for 30 min.
      
    • Add SOS1 (100 nM) and excess GTP (1 mM) to trigger exchange.

    • Readout: Monitor fluorescence decrease (BODIPY-GDP is quenched upon release).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Expectation: Sotorasib will show an IC50 < 20 nM. The Subject Compound (Des-methyl derivative) will likely show an IC50 > 100 nM due to the entropic penalty of binding a flexible molecule.

Synthesis & Structural Evolution[2]

The subject compound, 1-(2-Isopropylpyridin-3-yl)ethanone , is a versatile building block. Below is the workflow to convert it into a bioactive inhibitor for testing.

Synthesis_Workflow Step1 1-(2-Isopropylpyridin-3-yl)ethanone (Subject Compound) Step2 Functionalization (e.g., Halogenation/Amidation) Step1->Step2 Synthetic Modification Step3 Coupling to Piperazine Linker Step2->Step3 Suzuki/Buchwald Step4 Acrylamide Addition (Warhead Installation) Step3->Step4 Acryloyl Chloride Final Bioactive Inhibitor (Des-methyl Sotorasib Analog) Step4->Final Purification

Caption: General synthetic workflow converting the ethanone intermediate into a testable KRAS G12C inhibitor.

References

  • Canon, J., et al. (2019).[1] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223.[1] Link

    • Foundational paper describing the discovery of Sotorasib and the importance of the 2-isopropyl-4-methylpyridine scaffold.
  • Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65. Link

    • Detailed SAR analysis comparing the des-methyl analogs (derived from the subject compound) vs.
  • Hallin, J., et al. (2020). "The KRAS(G12C) Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients." Cancer Discovery, 10(1), 54-71. Link

    • Describes Adagrasib (MRTX849), the primary competitor scaffold.
  • PubChem Compound Summary. "1-(2-Isopropylpyridin-3-yl)ethanone (CAS 1624262-09-4)." Link

    • Verification of chemical identity and structure.

Sources

Safety & Regulatory Compliance

Safety

1-(2-Isopropylpyridin-3-yl)ethanone proper disposal procedures

Executive Summary & Core Directive Objective: To execute the safe, compliant, and permanent disposal of 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1624262-09-4 / 1551553-85-5), a pyridine-derivative intermediate often use...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To execute the safe, compliant, and permanent disposal of 1-(2-Isopropylpyridin-3-yl)ethanone (CAS: 1624262-09-4 / 1551553-85-5), a pyridine-derivative intermediate often used in drug discovery.[1]

Operational Directive: Treat this compound as a Hazardous Organic Waste (Non-Halogenated) . Due to the pyridine moiety, it possesses potential neurotoxic properties and environmental persistence. Disposal must strictly follow RCRA (Resource Conservation and Recovery Act) guidelines for thermal destruction (incineration). Under no circumstances should this material be discharged into municipal sewage systems or trash.

Chemical Identity & Hazard Assessment

To ensure the integrity of your waste stream, you must verify the material identity. This compound is a structural analog of acetylpyridines; its handling protocols are derived from the Structure-Activity Relationship (SAR) of the pyridine class.[1]

Table 1: Chemical Identification & Hazard Profile

ParameterSpecification
Chemical Name 1-(2-Isopropylpyridin-3-yl)ethanone
Synonyms 3-Acetyl-2-isopropylpyridine; Methyl 2-isopropylpyridin-3-yl ketone
CAS Number 1624262-09-4 (or 1551553-85-5)
Physical State Liquid (typically yellow/orange) or low-melting solid
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , Combustible Liquid
RCRA Classification Not Listed (P/U list) specifically; Regulate as Characteristic Waste (D001 Ignitable) if FP < 60°C.
Incompatibilities Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Strong Acids.[1]

Critical Scientific Insight: The pyridine nitrogen is basic. Mixing this waste with strong acids in a closed container can generate heat (exothermic neutralization). Always segregate from acidic waste streams unless deliberately neutralized under controlled conditions.

Disposal Workflow & Decision Logic

The following logic gate ensures the material enters the correct destruction pathway, preventing regulatory violations and dangerous cross-contamination.

DisposalWorkflow Start Waste Generation: 1-(2-Isopropylpyridin-3-yl)ethanone StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Pure or Dissolved Solid Solid / Absorbed Spill StateCheck->Solid Pure Solid or Wipes HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck StreamC Stream C: Solid Hazardous Waste Solid->StreamC StreamA Stream A: Organic Non-Halogenated HalogenCheck->StreamA No (<2%) StreamB Stream B: Organic Halogenated HalogenCheck->StreamB Yes (>2%) Destruction Final Fate: High-Temp Incineration StreamA->Destruction StreamB->Destruction StreamC->Destruction

Figure 1: Waste Stream Decision Logic. This self-validating workflow prevents the accidental mixing of halogenated and non-halogenated solvents, a critical cost and safety control in chemical waste management.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Validation: Ensure the waste pH is between 5 and 9. If the material was part of an acidic extraction, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before bottling to prevent pressure buildup.

  • Quenching: If the material contains residual reactive reagents (e.g., borohydrides from a reduction step), quench slowly with acetone or methanol before declaring it waste.

Phase 2: Packaging & Segregation
  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers. Avoid metal cans due to potential corrosion from pyridine salts.

  • Segregation:

    • DO NOT MIX with oxidizers (Nitric acid, Peroxides). Pyridines can form unstable N-oxides or react violently.[1]

    • DO NOT MIX with aqueous acidic waste (unless neutralized).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Labeling & Documentation

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Constituents: Write "1-(2-Isopropylpyridin-3-yl)ethanone" (Do not use abbreviations like "Py-ketone").[1][2]

  • Hazard Checkboxes: Mark [x] Toxic, [x] Irritant, [x] Flammable (if in organic solvent).

Phase 4: Final Disposal (EHS Handoff)

Transfer the sealed container to your facility's Central Accumulation Area (CAA). The material will be manifested for High-Temperature Incineration (typically Rotary Kiln at >1000°C) to ensure complete destruction of the pyridine ring [1].[1]

Emergency Response: Spill Cleanup

If a spill occurs during transfer, execute this immediate containment protocol:

  • Evacuate & Ventilate: Pyridine derivatives have distinct, unpleasant odors and can cause respiratory irritation. Clear the area.

  • PPE Upgrade: Wear Nitrile gloves (double gloved) , safety goggles, and a lab coat. If the spill is >500mL, use a half-mask respirator with organic vapor cartridges [2].

  • Absorb: Use Vermiculite or Sand . Do not use combustible materials like paper towels for large spills.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Solid Debris (Pyridine Derivative)."[1]

  • Clean Surface: Wipe the area with a dilute soap/water solution, followed by an ethanol wipe. Place all wipes in the solid waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine - Occupational Safety and Health Guideline. [1]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Codes (F, K, P, and U Lists).

Sources

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